Tubulysin I
Description
This compound has been reported in Archangium gephyra with data available.
Properties
Molecular Formula |
C40H59N5O10S |
|---|---|
Molecular Weight |
802.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1 |
InChI Key |
ADNHOQYEDVQAGD-XYFJCUIBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Tubulysin I: A Potent Anticancer Agent from Myxobacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are renowned for their complex social behavior and, more importantly for pharmaceutical research, their prolific production of structurally diverse and biologically active secondary metabolites.[1] Among the myriad of compounds isolated from these microorganisms, the tubulysins stand out for their exceptionally potent cytotoxic and antimitotic activities. This technical guide focuses on the discovery of Tubulysin I, a member of the tubulysin family of tetrapeptides, from myxobacterial fermentation broths. We will delve into the methodologies for its isolation and purification, the elucidation of its complex structure, its potent biological activity, and its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and drug development.
Discovery and Production
Tubulysins were first reported as new cytostatic compounds isolated from the culture broth of the myxobacteria Archangium gephyra and Angiococcus disciformis.[2][3][4] These peptides, which include this compound, are characterized by the presence of unusual amino acid residues.[2][3] The production of tubulysins, including this compound, is typically achieved through fermentation of the producing myxobacterial strain. Interestingly, studies have shown that the production of tubulysins by Archangium gephyra increases during the death phase of the culture, suggesting a potential ecological role for these compounds.[5]
Experimental Protocols
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth of Archangium gephyra is a multi-step process involving extraction and chromatographic techniques. The following protocol is a composite representation of methods described in the literature.
1. Fermentation and Extraction:
-
Archangium gephyra is cultured in a suitable liquid medium (e.g., CYS medium) under controlled conditions to promote the production of tubulysins.[6]
-
After an appropriate fermentation period (e.g., until the onset of the death phase), the culture broth is harvested.[5]
-
The whole culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the tubulysins, is separated from the aqueous phase and the mycelial cake.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a stepwise gradient of solvents (e.g., a mixture of dichloromethane and methanol). Fractions are collected and tested for cytotoxic activity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).
-
Final Purification: Multiple rounds of preparative and analytical HPLC may be necessary to isolate this compound to a high degree of purity. The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The determination of the complex chemical structure of this compound involves a combination of modern spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the sequence of amino acid residues and the structure of the side chains.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to elucidate the complete chemical structure.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments and the determination of the overall structure, including the stereochemistry of the amino acid residues.
Cytotoxicity Assay
The cytotoxic activity of this compound is typically evaluated against a panel of cancer cell lines using a colorimetric assay such as the MTT assay.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
2. Assay Procedure (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a detergent solution).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Quantitative Data: Cytotoxicity of Tubulysins
The tubulysins, including this compound, exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. The following table summarizes representative IC50 values for various tubulysin analogues.
| Tubulysin Analogue | Cell Line | Cell Type | IC50 |
| Tubulysin A | L929 | Mouse Fibroblast | 0.07 ng/mL |
| KB-V1 | Human Cervical Cancer (Multidrug Resistant) | 1.4 ng/mL | |
| NCI-H1299 | Lung Cancer | 3 nM | |
| HT-29 | Colon Cancer | 1 nM | |
| A2780 | Ovarian Cancer | 2 nM | |
| Tubulysin D | HL-60 | Promyelocytic Leukemia | 4.7 pM |
| HCT116 | Colon Cancer | 3.1 pM | |
| MCF7 | Breast Cancer | 670 pM | |
| A549 | Lung Cancer | 13 pM | |
| Tubulysin Conjugate | SK-BR-3 | Breast Cancer (HER2-positive) | 4-7 ng/mL |
Data compiled from multiple sources.[1][2][3][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Note that IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action
This compound exerts its potent cytotoxic effects by interfering with the microtubule dynamics within the cell.
1. Inhibition of Tubulin Polymerization:
-
Tubulysins bind to tubulin, the protein subunit of microtubules, at the vinca domain.
-
This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
2. Disruption of the Cytoskeleton and Mitotic Spindle:
-
The inhibition of tubulin polymerization leads to the disruption of the microtubule network.
-
This disruption has profound effects on cell structure, intracellular transport, and, most critically, cell division. The mitotic spindle, which is responsible for chromosome segregation during mitosis, is unable to form properly.
3. Cell Cycle Arrest and Apoptosis:
-
The failure of mitotic spindle formation triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.
-
Prolonged cell cycle arrest ultimately induces programmed cell death, or apoptosis, through the activation of caspase signaling cascades.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and characterization of this compound.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kjom.org [kjom.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antibody purification | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
The Core Mechanism of Tubulysin I: An In-depth Technical Guide to its Action on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin I, a potent member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct interaction with tubulin and the subsequent cellular consequences. We delve into its binding characteristics, its potent inhibitory effects on microtubule dynamics, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document synthesizes quantitative data, details key experimental protocols for studying tubulysin-tubulin interactions, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanism of Action: Interference with Microtubule Dynamics
The primary molecular target of this compound is the tubulin protein, the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] By disrupting microtubule function, this compound effectively halts cell proliferation, making it a powerful antimitotic agent.[2]
Binding to the Vinca Domain of β-Tubulin
This compound exerts its effects by binding to tubulin heterodimers. Specifically, it interacts with the vinca domain on the β-tubulin subunit.[4][5] This binding site is located at the interface between two tubulin heterodimers and is also the target for other well-known microtubule-destabilizing agents, such as the vinca alkaloids (e.g., vinblastine).[6] However, studies have shown that this compound interferes with the binding of vinblastine in a noncompetitive manner, suggesting a distinct or overlapping binding mode within the vinca domain.[7] X-ray crystallography studies of tubulysin analogues in complex with tubulin have provided detailed insights into the specific molecular interactions, revealing that the potent activity of tubulysins is derived from a unique binding mode within this pocket.[8][9][10]
Inhibition of Tubulin Polymerization and Microtubule Depolymerization
Upon binding to tubulin, this compound potently inhibits its polymerization into microtubules.[1][7] It is significantly more effective at this inhibition than other agents like vinblastine.[7] Furthermore, this compound actively induces the depolymerization of existing microtubules.[7] This dual action of preventing the formation of new microtubules and dismantling existing ones leads to a rapid and catastrophic disruption of the microtubule network within the cell.[11] This depolymerization effect is so potent that it cannot be prevented by pre-treatment with microtubule-stabilizing agents like paclitaxel or epothilone B.[3][7] Electron microscopy studies have revealed that in the presence of Tubulysin A, a closely related analog, tubulin assembles into aberrant structures such as rings, double rings, and pinwheels, rather than functional microtubules.[7]
The overall mechanism can be visualized as a cascade of events initiated by the binding of this compound to tubulin.
Cellular Consequences of Microtubule Disruption
The disruption of the microtubule network by this compound triggers a series of downstream cellular events, culminating in cell death.
G2/M Phase Cell Cycle Arrest
The proper formation and function of the mitotic spindle, which is composed of microtubules, is crucial for chromosome segregation during mitosis (M phase). The spindle assembly checkpoint is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, thereby activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle.[4][7][11]
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis.[2][4] this compound has been shown to trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like p53 and Bim, and a potential decrease in the expression of anti-apoptotic proteins such as Bcl-2.[12] The activation of this pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
Autophagy-Mediated Cell Death
Recent studies have suggested that Tubulysin A can also induce cell death through a mechanism involving autophagy in certain cancer cell lines, such as MCF-7.[11] In these cells, Tubulysin A treatment leads to an increase in autophagic flux. This cytotoxic autophagy appears to contribute to the activation of the intrinsic apoptotic pathway, as evidenced by increased activity of cathepsin B, a lysosomal protease, which can lead to cytosolic leakage and subsequent cytochrome c release.[11]
The downstream signaling pathways leading to apoptosis are complex and interconnected.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. kumc.edu [kumc.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Intricate World of Tubulysin I: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin I belongs to a potent class of natural tetrapeptides originally isolated from myxobacteria.[1] These compounds have garnered significant attention in the field of oncology due to their exceptionally high cytotoxicity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[2][3] Tubulysins exert their profound anti-proliferative effects by interfering with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[2][4] This technical guide provides an in-depth exploration of the structure and chemical properties of this compound, offering valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a linear tetrapeptide characterized by the presence of unique and non-proteinogenic amino acid residues. Its core structure consists of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) derivative.[1][2] Specifically, this compound contains a tubuphenylalanine moiety.
A key structural feature of many natural tubulysins is the presence of a labile N,O-acetal group at the amide bond between isoleucine and tubuvaline, and an acetate group at the C-11 position of tubuvaline.[2] These functionalities are crucial for the molecule's potent biological activity but also contribute to its chemical instability.
Physicochemical Data
Below is a summary of the key physicochemical properties of a representative tubulysin molecule, Tubulysin A, which shares a high degree of structural similarity with this compound.
| Property | Value | Reference |
| Molecular Formula | C43H65N5O10S | |
| Molecular Weight | 844.1 g/mol | |
| Solubility | ≥ 2.5 mg/mL in specific solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [5] |
| Stability | The C-11 acetate group is susceptible to hydrolysis in plasma. | [6] |
Chemical Properties and Structure-Activity Relationships
The intricate structure of this compound is finely tuned for its biological function. Structure-activity relationship (SAR) studies have revealed the critical importance of several chemical features for its potent cytotoxicity.
-
The N-terminal Mep residue: The N-methyl-D-pipecolic acid unit is important for the molecule's overall conformation and interaction with tubulin.
-
The Tubuvaline (Tuv) fragment: This central amino acid, with its unique side chain, is paramount for the bioactivity of tubulysins. Modifications to the iso-propyl and acetoxy functionalities on the Tuv residue can significantly impact potency.[1][7] The C-11 acetate group, in particular, is critical for cytotoxicity, and its removal leads to a significant reduction in activity.[6]
-
The N,O-acetal group: While present in many natural tubulysins, this labile group can be replaced with a more stable N-alkyl group without a significant loss of potency, leading to the development of more stable synthetic analogues.[2]
-
The C-terminal residue: The nature of the C-terminal amino acid (tubuphenylalanine in this compound) also influences the molecule's activity.
The inherent instability of the N,O-acetal and the C-11 acetate has driven the development of numerous synthetic analogues with improved stability profiles, making them more suitable for therapeutic applications, particularly as payloads in antibody-drug conjugates (ADCs).
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[2][4] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, the induction of programmed cell death, or apoptosis.[4][8]
Signaling Pathway of Tubulysin-Induced Apoptosis
The apoptotic cascade initiated by this compound primarily follows the intrinsic or mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers a cascade of caspase activation, culminating in the execution of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are often proprietary. However, this section provides generalized methodologies for key experiments commonly cited in the literature.
Solid-Phase Peptide Synthesis (SPPS) of a Tubulysin Analogue
The synthesis of tubulysins and their analogues is a complex, multi-step process. Solid-phase peptide synthesis (SPPS) is a common strategy employed for the assembly of the peptide backbone. The following is a generalized workflow.
Caption: Generalized workflow for solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: The solid support (resin) is swelled in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9]
-
First Amino Acid Attachment: The C-terminal amino acid, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amine for the next coupling step.[10]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the free amine on the resin-bound peptide.[10]
-
Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and by-products.[11]
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence until the desired peptide is assembled.[10]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[9]
-
Purification and Characterization: The crude peptide is purified by techniques such as high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential medicinal agents.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (or the test compound) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Quantitative Data on Biological Activity
Tubulysins are renowned for their exceptionally potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3][8] The following table summarizes representative IC50 values for Tubulysin A, a close analogue of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1299 | Lung Cancer | 3 | [8] |
| HT-29 | Colon Cancer | 1 | [8] |
| A2780 | Ovarian Cancer | 2 | [8] |
| L929 | Mouse Fibroblast | ~0.08 (converted from ng/ml) | [8] |
| KB-V1 | Multidrug-Resistant Cervical Cancer | ~1.6 (converted from ng/ml) | [8] |
| HL-60 | Promyelocytic Leukemia | Subnanomolar | [1] |
| HCT-116 | Colorectal Carcinoma | Subnanomolar | [1] |
| HCT-15 | Colorectal Carcinoma | Subnanomolar | [1] |
Conclusion
This compound stands out as a highly potent natural product with significant potential in the development of novel anticancer therapies. Its complex chemical structure, characterized by unique amino acid residues and labile functional groups, is intricately linked to its powerful microtubule-destabilizing activity and its ability to induce apoptosis in cancer cells. While its inherent instability presents challenges, ongoing research into the synthesis of more stable and equally potent analogues continues to advance the therapeutic promise of this remarkable class of compounds. This technical guide provides a foundational understanding of the structure, chemical properties, and mechanism of action of this compound, serving as a valuable resource for the scientific community dedicated to the fight against cancer.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of assembly-competent tubulin from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Early Investigations into the Cytotoxicity of Tubulysin I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin I, a potent tetrapeptide isolated from myxobacteria, has garnered significant attention in the field of oncology due to its profound cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2] As a powerful inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This technical guide delves into the foundational studies that first characterized the cytotoxic properties of this compound, providing a comprehensive resource on its early quantitative data, experimental methodologies, and mechanism of action.
Quantitative Cytotoxicity Data
The initial explorations into the bioactivity of tubulysins revealed their exceptional potency, with IC50 values often in the picomolar to low nanomolar range.[1] The following table summarizes the early cytotoxicity data for Tubulysin A, the most studied analogue and often used interchangeably with this compound in early literature, against various mammalian cell lines.
| Cell Line | Cell Type | Assay | IC50 / GI50 (ng/mL) | Reference |
| L929 | Mouse Fibroblast | Not Specified | 0.07 | [5] |
| KB-V1 | Human Cervix Carcinoma (Multidrug Resistant) | Not Specified | 1.4 | [5] |
| NCI-60 Panel | Various Human Cancers | SRB | Average GI50: ~10.6 (12 nM) | [5][6] |
| HL-60 | Human Promyelocytic Leukemia | DNA Fragmentation | Apoptosis at 0.1-100 nM | [6] |
| U937 | Human Histiocytic Lymphoma | Not Specified | IC50 for Tubulysin D: 0.0004 | |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | IC50 for Tubulysin D: 0.006 |
Core Experimental Protocols
The early determinations of this compound's cytotoxicity relied on established in vitro assays to quantify cell proliferation and viability. The following are detailed methodologies for key experiments cited in the initial studies.
Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50)
This assay, utilized in the National Cancer Institute's (NCI) 60-human cancer cell line screen, measures cell density by staining total cellular protein with sulforhodamine B.
-
Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at their optimal plating densities and incubated for 24 hours to allow for cell attachment.
-
Drug Incubation: Tubulysin A is added to the wells at various concentrations, typically in a logarithmic dilution series. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: The incubation medium is removed, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated from the absorbance data.[5]
DNA Fragmentation Assay for Apoptosis
This method was used to qualitatively assess the induction of apoptosis by observing the characteristic laddering pattern of DNA from apoptotic cells.
-
Cell Culture and Treatment: HL-60 cells are plated in a 24-well plate at a density of 1 x 10^6 cells/well. The cells are then incubated with varying concentrations of Tubulysin A (e.g., 0.1-100 nM) for 24 hours. A known apoptosis-inducing agent, such as camptothecin, is used as a positive control.[6]
-
DNA Extraction: After incubation, the cells are harvested, and the genomic DNA is extracted using a standard DNA extraction protocol.
-
Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on an agarose gel.
-
Visualization: The DNA in the gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.[6]
Mechanism of Action and Signaling Pathway
The primary mechanism of this compound's cytotoxicity is its potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.[3][4]
Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.
The experimental workflow for a typical in vitro cytotoxicity study of this compound is outlined below.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Conclusion
The early investigations into this compound firmly established its status as a highly potent cytotoxic agent with a clear mechanism of action centered on the disruption of microtubule function. The picomolar to nanomolar efficacy observed in a wide array of cancer cell lines, including those with resistance to other chemotherapeutics, highlighted its potential as a promising candidate for anticancer drug development. The foundational experimental protocols and quantitative data from these initial studies have paved the way for the extensive research and development of tubulysin analogues, particularly as payloads for antibody-drug conjugates, which continues to be an active area of investigation in oncology.
References
- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tubulysin I Isoforms and Their Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides of myxobacterial origin. Their profound anti-mitotic activity, stemming from the inhibition of tubulin polymerization, has positioned them as promising payloads for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of Tubulysin I isoforms, their natural sources, and the methodologies for their study. It includes detailed information on the structural diversity of these compounds, their biological activity against various cancer cell lines, and the intricate signaling pathways they modulate to induce apoptosis. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and natural product chemistry.
Introduction to Tubulysins
Tubulysins are linear tetrapeptides characterized by a unique chemical architecture comprising four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), the novel amino acid tubuvaline (Tuv), and a C-terminal tubutyrosine (Tut) or tubuphenylalanine (Tup) analogue.[1] First isolated from the myxobacteria Archangium gephyra and Angiococcus disciformis, these natural products exhibit extraordinary cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[2] Their mechanism of action involves binding to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][4]
This compound Isoforms and Their Natural Sources
The primary natural sources of tubulysins are myxobacteria, particularly strains of Angiococcus disciformis and Archangium gephyra.[2][5] Different strains have been found to produce distinct profiles of tubulysin isoforms. The structural diversity among these isoforms primarily arises from variations in the acyl group at the N-terminus of tubuvaline and substitutions on the phenyl ring of the C-terminal amino acid.
Table 1: Known this compound Isoforms and Their Producing Strains
| Isoform | Producing Strain(s) |
| Tubulysin A | Archangium gephyra[1] |
| Tubulysin B | Archangium gephyra[1] |
| Tubulysin C | Archangium gephyra[1] |
| Tubulysin D | Angiococcus disciformis[2] |
| Tubulysin E | Angiococcus disciformis[2] |
| Tubulysin F | Angiococcus disciformis[2] |
| Tubulysin G | Archangium gephyra[1] |
| Tubulysin H | Angiococcus disciformis[1] |
| This compound | Archangium gephyra[1] |
| Tubulysin M | Archangium gephyra, Angiococcus disciformis[6] |
Biological Activity of Tubulysin Isoforms
The potent cytotoxic activity of tubulysins has been extensively documented across a wide array of human cancer cell lines. Their effectiveness, even against multidrug-resistant (MDR) cell lines, makes them highly attractive candidates for cancer therapeutics.[7]
Table 2: Cytotoxicity (IC50) of Selected Tubulysin Isoforms Against Various Cancer Cell Lines
| Isoform | Cell Line | Cancer Type | IC50 (nM) |
| Tubulysin A | NCI-H1299 | Lung | 3 |
| HT-29 | Colon | 1 | |
| A2780 | Ovary | 2 | |
| L929 (mouse fibroblast) | - | 0.08 (approx.) | |
| KB-V1 (MDR) | Cervical | 1.6 (approx.) | |
| Tubulysin M | 786-O (MDR+) | Renal Cell Carcinoma | >100-fold less potent than acetylated form |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[8][9]
Mechanism of Action: Signaling Pathways
The primary mechanism of action of tubulysins is the disruption of microtubule polymerization. This initial event triggers a cascade of downstream signaling events, culminating in programmed cell death, or apoptosis.
Inhibition of Tubulin Polymerization
Tubulysins bind to the vinca domain on β-tubulin, a subunit of the microtubule protein. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the collapse of the cytoskeleton and arrest of the cell cycle in the G2/M phase.[10][11]
Caption: Inhibition of tubulin polymerization by tubulysin.
Induction of Apoptosis
The mitotic arrest induced by tubulysins activates the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.
The disruption of microtubule function is a cellular stress signal that leads to the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][13] This shift in the balance of Bcl-2 proteins increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[14] Activated caspase-9 then initiates a cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[15][16]
Caption: Tubulysin-induced apoptotic signaling pathway.
Experimental Protocols
Cultivation of Myxobacteria for Tubulysin Production
Organisms: Archangium gephyra (e.g., DSM 2261), Angiococcus disciformis.
Medium: VY/2 agar is a commonly used medium for the cultivation of A. gephyra.[17] The composition is as follows:
-
Baker's yeast: 5.0 g/L
-
CaCl2·2H2O: 1.36 g/L
-
Vitamin B12: 0.5 mg/L
-
Agar: 15.0 g/L
-
pH adjusted to 7.2
Cultivation Conditions:
-
Inoculate VY/2 agar plates with the myxobacterial strain.
-
Incubate at 30°C for up to three weeks, or until fruiting bodies or swarms are observed.[18]
-
For liquid cultures, use a suitable broth medium and incubate with shaking for a period determined by the specific strain's growth characteristics.
Extraction of Tubulysins
-
Harvest the myxobacterial culture, including cells and the agar medium or broth.
-
Homogenize the culture material.
-
Extract the homogenized material with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for the purification of tubulysins from the crude extract.[19][20]
Caption: General workflow for tubulysin purification by RP-HPLC.
Typical HPLC Conditions:
-
Column: A C18 stationary phase is commonly used.[21]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is typically employed.[19]
-
Detection: UV absorbance at a wavelength suitable for detecting the peptide bonds and aromatic rings of tubulysins (e.g., 214 nm and 280 nm).
-
Fractionation: Collect fractions corresponding to the peaks of interest for further analysis and characterization.
Structural Characterization
The definitive identification and structural elucidation of tubulysin isoforms are achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the purified compound, providing its elemental composition. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain information about its amino acid sequence and the structure of its side chains.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to determine the complete three-dimensional structure of the molecule, including the stereochemistry of the chiral centers.[24]
Conclusion
The tubulysins represent a remarkable family of natural products with immense potential in the development of novel anticancer therapies. Their exceptional potency and unique mechanism of action continue to drive research into their synthesis, biological activity, and application in targeted drug delivery systems. This technical guide provides a foundational understanding of this compound isoforms, their natural origins, and the key experimental methodologies for their study, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a solo acylhomoserine lactone synthase from the myxobacterium Archangium gephyra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of predominant interfering bacteria in the purification process of myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Separation of tubulin subunits by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Tubulysin A | C43H65N5O10S | CID 12134544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tubulysin Family: A Technical Guide to Potent Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tubulysins are a family of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] These linear tetrapeptides have garnered significant attention in the field of oncology due to their exceptional antimitotic activity, with IC50 values often in the picomolar to low nanomolar range.[3] Their ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4] Notably, Tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs) and other targeted cancer therapies.[4] This guide provides an in-depth overview of the Tubulysin family, covering their core structure, mechanism of action, synthesis, and key experimental methodologies for their evaluation.
Core Structure and Chemical Biology
The core structure of the Tubulysin family is a linear tetrapeptide typically composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[5][6] A key feature of many natural Tubulysins is the presence of an N,O-acetal functionality on the tubuvaline residue, which contributes to their high potency but also presents a synthetic challenge due to its lability.[2][7]
Structure-activity relationship (SAR) studies have revealed that modifications to each of the four residues can significantly impact cytotoxic activity. The N-terminal Mep residue, the central Ile and Tuv units, and the C-terminal Tup or Tut moiety all play crucial roles in the interaction with tubulin and the overall potency of the compounds.[5]
Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
The primary mechanism of action of Tubulysins is the inhibition of tubulin polymerization.[1][4] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the downregulation of anti-apoptotic proteins such as Mcl-1 and the activation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4][8] The subsequent oligomerization of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP).[9][10]
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][11] Activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Biological Activity of Tubulysin Analogues
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Tubulysin analogues against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | NCI-H1299 | Lung Carcinoma | 3 | MedChemExpress |
| HT-29 | Colon Adenocarcinoma | 1 | MedChemExpress | |
| A2780 | Ovarian Carcinoma | 2 | MedChemExpress | |
| Tubulysin B | KB | Cervical Carcinoma | 0.6 | [11] |
| A549 | Lung Carcinoma | 0.9 | [11] | |
| Tubulysin D | HL-60 | Promyelocytic Leukemia | 0.0047 | MedChemExpress |
| HCT116 | Colorectal Carcinoma | 0.0031 | MedChemExpress | |
| MCF7 | Breast Adenocarcinoma | 0.67 | MedChemExpress | |
| A549 | Lung Carcinoma | 0.013 | MedChemExpress | |
| Pretubulysin | Various | Various | Low to sub-nanomolar | [12][13] |
| KEMTUB10 | MCF7 | Breast Adenocarcinoma | 0.068 | [14] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.068 | [14] | |
| SK-BR-3 | Breast Adenocarcinoma | 0.0122 | [14] |
Experimental Protocols
Total Synthesis of Tubulysins: A Generalized Approach
The total synthesis of Tubulysins is a complex undertaking due to the presence of multiple stereocenters and labile functional groups.[7][15] A common strategy involves the synthesis of the four amino acid fragments followed by their sequential coupling.
Key Synthetic Steps:
-
Synthesis of Tubuvaline (Tuv): This is often the most challenging fragment to synthesize. Methods such as the Evans aldol reaction or tert-butanesulfinamide chemistry are employed to control the stereochemistry.[7]
-
Synthesis of Tubuphenylalanine (Tup) or Tubutyrosine (Tut): These fragments can also be synthesized using stereoselective methods.[7]
-
Peptide Couplings: The individual amino acid fragments are coupled sequentially using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Introduction of the N,O-Acetal: For natural Tubulysins, the labile N,O-acetal is typically introduced late in the synthesis.[7]
-
Final Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification, usually by reverse-phase HPLC.
A more recent and efficient approach for the synthesis of pretubulysin, a biosynthetic precursor, involves the use of the Ugi multi-component reaction.[7]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Protocol:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), test compound.
-
Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer. b. Add the test compound at various concentrations. c. Initiate polymerization by adding GTP and incubating at 37°C. d. Monitor the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Culture: Plate cells and treat with the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G1, S, and G2/M phases can be calculated.[4]
Apoptosis Detection by Western Blot
This technique is used to measure the levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[1]
Visualizations
Signaling Pathway of Tubulysin-Induced Apoptosis
Caption: Tubulysin-induced apoptosis signaling pathway.
Experimental Workflow for Evaluating Tubulysin Activity
Caption: Experimental workflow for Tubulysin evaluation.
Conclusion
The Tubulysin family of compounds represents a class of exceptionally potent antimitotic agents with a well-defined mechanism of action. Their high cytotoxicity, particularly against multidrug-resistant cancer cells, makes them highly promising candidates for the development of next-generation cancer therapeutics, especially as payloads for antibody-drug conjugates. This guide has provided a comprehensive overview of their chemical biology, mechanism of action, and the key experimental protocols used for their evaluation, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into novel analogues with improved stability and synthetic accessibility will continue to drive the clinical translation of this remarkable class of natural products.
References
- 1. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pretubulysin: a new option for the treatment of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Synthesis of pretubulysin-derivatives via the TubUgi-approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy | PLOS One [journals.plos.org]
- 13. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubulysin I: An In-Depth Technical Guide to a Potent Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology. Among them, Tubulysin I stands out for its exceptional activity as a microtubule destabilizing agent. By interfering with the dynamics of microtubules, which are crucial components of the cellular cytoskeleton, this compound effectively halts cell division and induces programmed cell death, or apoptosis. Its high potency, even against multidrug-resistant cancer cell lines, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for various cellular processes, most notably mitotic spindle formation during cell division.
Binding to the Vinca Domain: this compound binds to the vinca domain on β-tubulin, a site also targeted by other well-known microtubule inhibitors like vinblastine.[3] This binding prevents the proper assembly of tubulin heterodimers into microtubules.
Inhibition of Polymerization and Induction of Depolymerization: this compound potently inhibits the polymerization of tubulin into microtubules. Furthermore, it can actively induce the depolymerization of existing microtubules, leading to a rapid collapse of the microtubule network within the cell. This disruption of the cytoskeleton triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to the activation of apoptotic signaling pathways and cell death.[4]
Structural Features: The chemical structure of tubulysins, which includes unique amino acid residues like tubuvaline (Tuv), isoleucine (Ile), and N-methyl-pipecolic acid (Mep), is crucial for their high affinity and potent activity.[2]
Mechanism of Action of this compound.
Quantitative Data on Cytotoxicity
The cytotoxic potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various tubulysins across a range of human cancer cell lines.
| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [5] |
| Tubulysin A | A549 | Lung Cancer | Not specified | [5] |
| Tubulysin A | HCT-116 | Colon Cancer | Not specified | [5] |
| Tubulysin A | MDA-MB-231 | Breast Cancer | 2.55 | [5] |
| Tubulysin D | Various | Various | 0.01 - 10 | [6] |
| Tubulysin M | BJAB | Lymphoma | 0.12 | [1] |
| Tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma | 0.13 | [1] |
| Tubulysin M | WSU | Lymphoma | 0.11 | [1] |
| Tubulysin M | Jurkat | Leukemia | 0.10 | [1] |
| NH-tubulysin M | BJAB | Lymphoma | 2.1 | [1] |
| NH-tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma | 23 | [1] |
| NH-tubulysin M | WSU | Lymphoma | 2.0 | [1] |
| NH-tubulysin M | Jurkat | Leukemia | 5.0 | [1] |
| Tubulysin Pr | - | - | 0.14 - 0.34 | [1] |
| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin Analog 11 | N87 | Gastric Carcinoma | Not specified | [2] |
| Tubulysin Analog 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Not specified | [2] |
| Tubulysin Analog 11 | KB (MDR1-) | Epidermoid Carcinoma | Not specified | [2] |
| Tubulysin Analog 11 | KB 8.5 (MDR1+) | Epidermoid Carcinoma | Not specified | [2] |
| Tubulysin B hydrazide (TubBH) | HEK 293-CCK2R | Embryonic Kidney | 2.7 | |
| CRL-L1-TubBH conjugate | HEK 293-CCK2R | Embryonic Kidney | 2 | |
| L1-TubBH (nontargeted) | HEK 293-CCK2R | Embryonic Kidney | ~310 | |
| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric Cancer | 0.06 - 0.19 | [4] |
| Tubulysin M (Tub(OAc)) | L540cy | Lymphoma | Not specified | [7] |
| Tub(OEt) | L540cy | Lymphoma | Not specified | [7] |
| Tub(OiVal) | L540cy | Lymphoma | Not specified | [7] |
| Tub(OH) (deacetylated) | L540cy | Lymphoma | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are standardized protocols for key experiments.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
96-well, black, non-binding microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin polymerization reaction mix on ice. For a 50 µL final volume per well, combine tubulin polymerization buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter dye.
-
Add purified tubulin to the reaction mix to a final concentration of 2-5 mg/mL.
-
Add this compound or control vehicle (DMSO) to the designated wells.
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.[8]
-
Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the fluorescence signal compared to the control.
Tubulin Polymerization Assay Workflow.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Cell Viability Assay Workflow.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells and the effects of this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS and fix them with the chosen fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 5-10 minutes.
-
Wash with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody (and nuclear counterstain) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. This compound-treated cells will show a disrupted and depolymerized microtubule network compared to control cells.[13][14][15][16]
Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. The primary pathway involved is the intrinsic, or mitochondrial, pathway of apoptosis.
Key Signaling Events:
-
G2/M Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This is often associated with changes in the levels and activity of cell cycle regulatory proteins such as Cyclin B1 and Cdk1.[17][18]
-
Activation of JNK Pathway: The cellular stress induced by microtubule destabilization can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[19][20]
-
Modulation of Bcl-2 Family Proteins: The apoptotic signal converges on the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members like Bcl-2 and Bcl-xL is inhibited.[20][21]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
-
Crosstalk with Autophagy: There is evidence that this compound can also induce autophagy, a cellular process of self-digestion. The interplay between apoptosis and autophagy in response to this compound is an area of active research.[5]
Apoptotic Signaling Pathway Induced by this compound.
Conclusion
This compound is a highly potent microtubule destabilizing agent with significant potential as an anticancer therapeutic, particularly as a payload in ADCs. Its ability to effectively kill cancer cells, including those resistant to other chemotherapeutic agents, underscores its importance in the ongoing development of novel cancer treatments. A thorough understanding of its mechanism of action, cytotoxic profile, and the experimental methods for its characterization, as detailed in this guide, is essential for researchers and drug development professionals working to harness the therapeutic potential of this remarkable natural product.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy [jove.com]
- 16. pnas.org [pnas.org]
- 17. Induction of Tumor Cell Death through Targeting Tubulin and Evoking Dysregulation of Cell Cycle Regulatory Proteins by Multifunctional Cinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer [mdpi.com]
- 19. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]
- 20. JNK-Bcl-2/Bcl-xL-Bax/Bak Pathway Mediates the Crosstalk between Matrine-Induced Autophagy and Apoptosis via Interplay with Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Tubulysin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Tubulysin I, a potent cytotoxic peptide with significant potential in oncology research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological processes and experimental workflows through detailed diagrams.
Core Concepts: Mechanism of Action
This compound is a natural product derived from myxobacteria that exhibits powerful antiproliferative properties against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Its primary mechanism of action involves the potent inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport.[4]
By binding to the vinca-alkaloid site on tubulin, this compound disrupts microtubule dynamics, leading to the depolymerization of microtubules.[4][5] This disruption of the microtubule network triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: Treated cells are unable to form a proper mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][4][5][6][7]
-
Induction of Apoptosis: The sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3][5]
Data Presentation: Cytotoxicity of Tubulysin Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various Tubulysin analogs against a panel of human cancer cell lines. This data highlights the potent cytotoxic activity of these compounds, often in the low nanomolar to picomolar range.[8]
| Tubulysin Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | A549 | Lung Carcinoma | Potent inhibition at low nanomolar concentrations | [8] |
| HCT-116 | Colon Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |
| MDA-MB231 | Breast Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |
| MCF-7 | Breast Carcinoma | Potent inhibition at low nanomolar concentrations | [8] | |
| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | Data not specified, but described as potent | [1] |
| MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified, but described as potent | [1] | |
| KB | Human Epidermoid Carcinoma | Data not specified, but described as potent | [1] | |
| KB 8.5 (MDR1+) | Drug-Resistant Epidermoid Carcinoma | Data not specified, but described as potent | [1] | |
| Tubulysin D | Various | Not Specified | EC50 values in the picomolar range | [9] |
| Tubulysin U | Various | Not Specified | EC50 values typically in the nanomolar range | [9] |
| N¹⁴-desacetoxytubulysin H | Various | Not Specified | Minimal loss in potency compared to other potent analogs | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the in vitro evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1][9]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Add Annexin V-FITC and a low concentration of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each sample.[1]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[2]
-
PBS
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 1 hour at 4°C.[2][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[2]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C in the dark.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[3]
-
This compound
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.[8]
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in the spectrophotometer set to 37°C.
-
Measurement: Monitor the change in absorbance (turbidity) at 340-350 nm over time.[6] An increase in absorbance indicates microtubule polymerization. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.[3]
-
Data Analysis: Compare the polymerization curves of this compound-treated samples with the control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for assessing apoptosis induction by this compound via Annexin V/PI staining.
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. kumc.edu [kumc.edu]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to Apoptosis Induction by Tubulysin I
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tubulysins are a class of highly potent cytotoxic peptides, originally isolated from myxobacteria, that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2] Their primary mechanism of action involves the potent inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and the subsequent induction of apoptosis.[1][3][4] This document provides a detailed technical overview of the molecular pathways governing Tubulysin I-induced apoptosis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms for enhanced comprehension.
Core Mechanism of Action: Microtubule Disruption
The foundational anti-tumor activity of this compound stems from its powerful ability to interfere with microtubule assembly.[1][5]
-
Binding Site: this compound binds to the vinca domain of β-tubulin.[4] This interaction is highly efficient and noncompetitive with respect to other agents like vinblastine.[3][4]
-
Inhibition of Polymerization: By binding to tubulin, this compound potently inhibits its polymerization into microtubules.[2][3][6] It is more effective at this inhibition than established agents like vinblastine.[3][4]
-
Microtubule Depolymerization: Beyond preventing assembly, this compound actively induces the depolymerization of existing microtubules, leading to a rapid breakdown of the cellular cytoskeleton and mitotic machinery.[1][3]
This profound disruption of microtubule dynamics is the critical upstream event that triggers a cascade of cellular responses, culminating in programmed cell death.
Signaling Pathways of Apoptosis Induction
The cellular response to this compound-induced microtubule disruption is multifaceted, primarily involving cell cycle arrest and the activation of the intrinsic apoptotic pathway.
G2/M Phase Cell Cycle Arrest
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M transition, and this compound is a potent inducer of this effect.[3][7][8]
-
Disruption of the mitotic spindle prevents cells from properly aligning and segregating chromosomes.
-
This failure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.
-
The activated SAC halts the cell cycle in the G2/M phase, preventing mitotic progression and providing a window for the cell to either repair the damage or commit to apoptosis.[9][10]
Intrinsic (Mitochondrial) Apoptosis Pathway
Prolonged mitotic arrest is a potent stress signal that activates the intrinsic apoptosis pathway, which is orchestrated by the Bcl-2 family of proteins.[11][12] The tubulysin analogue KEMTUB10 has been shown to induce apoptosis through modulation of key proteins in this family.[13]
-
Upstream Signaling: Mitotic arrest leads to the upregulation of pro-apoptotic BH3-only proteins, such as Bim.[13] The tumor suppressor p53 can also be activated.[13]
-
Bcl-2 Family Regulation: Pro-apoptotic BH3-only proteins act by either directly activating the pro-apoptotic effector proteins BAX and BAK or by neutralizing anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] Studies with tubulysin analogues show involvement of both Bim and Bcl-2 phosphorylation in the apoptotic response.[13]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.[12]
-
Cytochrome C Release: This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[14]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex recruits and activates initiator caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[15]
-
Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[5][13][16]
Some studies also indicate that Tubulysin A can induce a form of autophagy-mediated apoptosis, characterized by increased activity of the lysosomal protease Cathepsin B, which can also contribute to cytochrome c release.[14]
Caption: Signaling cascade of this compound-induced apoptosis.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin A
The half-maximal inhibitory concentration (IC50) demonstrates the potent cytotoxic effects of Tubulysin A across various human cancer cell lines, including those with multi-drug resistance.
| Cell Line | Cancer Type | IC50 Value | Reference |
| NCI-H1299 | Lung | 3.0 nmol/L | [17] |
| HT-29 | Colon | 1.0 nmol/L | [17] |
| A2780 | Ovary | 2.0 nmol/L | [17] |
| KB-V1 | Cervical (MDR) | 1.4 ng/mL | [17] |
| L929 | Mouse Fibroblast | 0.07 ng/mL | [17] |
| SKBr3 | Breast | 12.2 pM | [13] |
| MDA-MB-231 | Breast | 68.0 pM | [13] |
*Data for Tubulysin analogue KEMTUB10.
Table 2: G2/M Phase Cell Cycle Arrest Induced by Tubulysin A
Flow cytometry analysis quantifies the accumulation of cells in the G2/M phase following treatment, a direct consequence of microtubule disruption.
| Cell Line | Treatment Concentration | Duration | % of Cells in G2/M Phase | Reference |
| HepG2 | Control (Untreated) | 24 h | ~22% | [7] |
| HepG2 | 50 nM Tubulysin A | 24 h | ~73% | [7] |
| HepG2 | 200 nM Tubulysin A | 24 h | ~82% | [7] |
Key Experimental Protocols
The investigation of this compound's apoptotic effects relies on a suite of standard cell and molecular biology techniques.
Cell Viability and Cytotoxicity Assay (e.g., MTT or Sulforhodamine B)
-
Objective: To determine the IC50 value of this compound in a given cell line.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Staining: Add a viability-staining reagent (e.g., MTT, which is converted to formazan by metabolically active cells, or SRB, which stains total protein).
-
Measurement: Solubilize the resulting product (formazan crystals) or stain and measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the drug concentration and fit to a dose-response curve to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Culture cells and treat with this compound or a vehicle control for a set time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all cells, including those detached due to apoptosis, are analyzed.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the cellular structure.
-
Staining: Resuspend fixed cells in a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Generate histograms of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., Dean-Jett-Fox algorithm) to deconvolute the histograms and calculate the percentage of cells in G1 (2n DNA), S (>2n, <4n DNA), and G2/M (4n DNA) phases.[7]
-
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Apoptosis Markers
-
Objective: To detect changes in the expression or cleavage of key proteins in the apoptotic pathway.
-
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to target proteins (e.g., anti-cleaved-PARP, anti-Bim, anti-Bcl-2, anti-cleaved-caspase-3).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels or cleavage status.
-
Conclusion
This compound is a highly potent antimitotic agent that induces apoptosis through a well-defined mechanism. By binding to β-tubulin and disrupting microtubule dynamics, it triggers a robust G2/M cell cycle arrest. This prolonged mitotic arrest serves as a critical stress signal, activating the intrinsic apoptotic pathway, which is mediated by the Bcl-2 family of proteins and culminates in the activation of the caspase cascade. Its exceptional potency, even against multi-drug-resistant cancer cells, underscores its potential as a valuable cytotoxic payload in the development of next-generation targeted cancer therapies.[1][2]
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 15. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Tubulysin I In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent natural products isolated from myxobacteria that exhibit powerful cytotoxic activity against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4][5][6] This profound cytotoxicity makes Tubulysin I and its analogues highly promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][7]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: the MTT and SRB assays.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with microtubule formation. It binds to the vinca domain of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule network is critical for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The inhibition of microtubule polymerization by this compound leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4][6]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data: In Vitro Cytotoxicity of Tubulysin Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Tubulysin analogues in different cancer cell lines. This data highlights the potent cytotoxic nature of this class of compounds.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | Data not specified | [1] |
| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified | [1] |
| Tubulysin M (Tub(OAc)) | L540cy | Hodgkin Lymphoma | Data not specified | [8] |
| Tubulysin M (Tub(OAc)) | L428 | Hodgkin Lymphoma (MDR+) | Data not specified | [8] |
| Tubulysin M (Tub(OAc)) | HL60 | Promyelocytic Leukemia | Data not specified | [8] |
| Deacetylated Tubulysin M | L540cy | Hodgkin Lymphoma | >100-fold less potent than Tub(OAc) | [9] |
| Deacetylated Tubulysin M | 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less potent than Tub(OAc) | [9] |
| NH-tubulysin M | BJAB | Burkitt Lymphoma | 2.1 | [7] |
| NH-tubulysin M | BJAB.Luc/Pgp | Burkitt Lymphoma (MDR+) | 23 | [7] |
| NH-tubulysin M | WSU | Diffuse Large B-cell Lymphoma | 2.0 | [7] |
| NH-tubulysin M | Jurkat | T-cell Leukemia | 5.0 | [7] |
| Tubulysin M | BJAB | Burkitt Lymphoma | 0.12 | [7] |
| Tubulysin M | BJAB.Luc/Pgp | Burkitt Lymphoma (MDR+) | 0.13 | [7] |
| Tubulysin M | WSU | Diffuse Large B-cell Lymphoma | 0.11 | [7] |
| Tubulysin M | Jurkat | T-cell Leukemia | Data not specified | [7] |
| Tubulysin Analogue Tb111 | MES SA | Uterine Sarcoma | 0.040 | [10] |
| Tubulysin Analogue Tb111 | HEK 293T | Human Embryonic Kidney | 0.006 | [10] |
| Tubulysin Analogue Tb111 | MES SA DX | Uterine Sarcoma (MDR+) | 1.54 | [10] |
Experimental Protocols
Two common and reliable methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[11]
-
This compound (or analogue) stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform initial experiments with a wide concentration range (e.g., 1:10 dilutions) to determine the approximate IC50, followed by narrower ranges (e.g., 1:3 or 1:4 dilutions) for more precise measurements.[12]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[13] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
-
This compound (or analogue) stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with this compound.
-
-
Cell Fixation:
-
Washing:
-
Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[13]
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[14]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Follow step 5 of the MTT assay protocol for data analysis.
-
Caption: Workflow for the SRB in vitro cytotoxicity assay.
Conclusion
The protocols detailed in these application notes provide a robust framework for evaluating the in vitro cytotoxicity of this compound and its analogues. The potent anti-proliferative activity of this class of compounds, particularly against multidrug-resistant cancer cell lines, underscores their potential as payloads in targeted cancer therapies. Accurate and reproducible assessment of their cytotoxicity is a critical step in the drug development process.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Tubulysin I
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule inhibitor, Tubulysin I. It includes a summary of key quantitative data, detailed experimental protocols for the essential steps in ADC creation and evaluation, and visualizations of the underlying biological and experimental processes.
Introduction to this compound in ADCs
Tubulysins are a class of highly potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4] This potent cytotoxicity makes this compound an attractive payload for ADCs, particularly for targeting cancers that have developed resistance to other microtubule inhibitors.[5]
A significant challenge in the development of this compound-based ADCs is the inherent instability of the molecule, particularly the hydrolysis of the C-11 acetate group, which results in a dramatic loss of potency.[6][7] To address this, researchers have focused on two primary strategies: modification of the Tubulysin molecule to replace the labile acetate with more stable functionalities (e.g., carbamates, ethers) and the optimization of linker and conjugation technologies.[6][8] Site-specific conjugation methods have shown particular promise in improving the stability and therapeutic index of Tubulysin ADCs compared to traditional stochastic conjugation to lysine or cysteine residues.[4][9]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for various Tubulysin analogues and their corresponding ADCs, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues and ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Tubulysin Analogue 2 | N87 | - | Potent (specific value not stated) | [10] |
| Deacetylated Payload 3 | N87 | - | >100-fold less active than 2 | [10] |
| ADC1 (Tubulysin-Trastuzumab) | N87 (High Her2) | Her2 | Potent (specific value not stated) | [10] |
| ADC1 (Tubulysin-Trastuzumab) | BT474 (High Her2) | Her2 | Potent (specific value not stated) | [10] |
| ADC1 (Tubulysin-Trastuzumab) | MDA-MB-453 (Moderate Her2) | Her2 | Slightly lower activity than N87/BT474 | [10] |
| ADC1 (Tubulysin-Trastuzumab) | HT-29 (No Her2) | Her2 | ~1000-fold reduced potency | [10] |
| ADC2 (Non-targeted Control) | N87, BT474, MDA-MB-453, HT-29 | - | No activity | [10] |
| TUB-OMOM | - | - | 0.4–6 | [11] |
| TUB-OH | - | - | > 100 | [11] |
| αCD30-Tubulysin(OAc) DAR 8 | L540cy, Karpas299, DEL | CD30 | Single-digit ng/mL range | [12] |
| αCD30-Tubulysin(OEt) DAR 8 | L540cy, Karpas299, DEL | CD30 | Single-digit ng/mL range | [12] |
| αCD30-Tubulysin(OiVal) DAR 8 | L540cy, Karpas299, DEL | CD30 | Single-digit ng/mL range | [12] |
Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing Schedule | Outcome | Reference |
| ADC1 (Tubulysin-Trastuzumab) | N87 | Q4dx4 | Efficacious | [9] |
| ADC4 (Carbamate stabilized) | N87 | Q4dx4 | Approximately equivalent efficacy to ADC1 | [3] |
| ADC6 (Site-specific) | N87 | Q4dx4 | Improved efficacy | [9] |
| αCD30-Glucuronide-Tubulysin DAR 4 | L540cy | Single dose | 5/5 cures at 0.6 mg/kg | [13] |
| αCD30-Dipeptide-Tubulysin DAR 4 | L540cy | Single dose | 2/5 cures at 2 mg/kg | [13] |
| αCD30-Dipeptide-Tubulysin DAR 2 (Site-specific) | L540cy | Single dose (0.8 mg/kg) | 5/6 cures | [13] |
| DX126-262 (Tubulysin B analog) | BT-474, NCI-N87, SK-OV-3 | Various | Significant, dose-dependent tumor growth inhibition | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound ADCs.
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol describes a common method for conjugating a maleimide-functionalized this compound derivative to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-functionalized this compound linker-payload (LP) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Reduction:
-
Start with the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Prepare the maleimide-functionalized this compound LP solution in DMSO.
-
Add the LP solution to the reduced mAb. A typical molar excess of the LP is 1.5-2.0 fold per free thiol.
-
Incubate the conjugation reaction at room temperature for 1 hour, or at 4°C overnight. Protect the reaction from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the LP.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated LP and other reaction components using SEC or HIC.[]
-
For SEC, use a column equilibrated with a suitable formulation buffer (e.g., PBS).
-
For HIC, a salt gradient is used to separate the ADC species based on their hydrophobicity.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry (MS).
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the in vitro potency (IC50) of a this compound ADC on cancer cell lines.[1][8][10]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and a non-targeted control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line and the ADC.[10]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight in the dark at 37°C.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
The following diagrams illustrate the key concepts in the development of this compound ADCs.
Caption: Mechanism of action of this compound, leading to apoptosis.
Caption: General workflow for the development of a this compound ADC.
Caption: Overview of ADC conjugation strategies for this compound.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. In vitro cytotoxicity assay [bio-protocol.org]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols for the Synthesis of Tubulysin I and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies developed for Tubulysin I and its analogues, a class of potent cytotoxic tetrapeptides with significant potential in cancer therapy. The document outlines various synthetic strategies, details key experimental protocols, and presents biological activity data for a range of synthesized compounds.
Introduction to Tubulysins
Tubulysins are a family of natural products isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1][2] Their potent antimitotic activity stems from their ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest, and ultimately apoptosis.[2][3] The complex molecular architecture of tubulysins, which includes several unique amino acid residues, has made them a challenging and attractive target for total synthesis.
The general structure of tubulysins comprises four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the central and highly modified tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut).[1][2] The development of synthetic routes to tubulysins and their analogues is crucial for enabling detailed structure-activity relationship (SAR) studies, optimizing their pharmacological properties, and providing material for the development of antibody-drug conjugates (ADCs).[1][4]
Synthetic Strategies
The synthesis of this compound and its analogues can be broadly categorized into solution-phase and solid-phase approaches, with many total syntheses employing a convergent strategy that involves the initial preparation of key fragments followed by their sequential coupling.
Key Fragments Synthesis
The total synthesis of tubulysins heavily relies on the efficient preparation of its unique amino acid components, primarily Tubuvaline (Tuv) and Tubuphenylalanine (Tup).
-
Tubuvaline (Tuv) Synthesis: The synthesis of the Tuv fragment is a critical and often challenging part of the overall tubulysin synthesis. Various methods have been developed, including those utilizing diastereoselective dihydroxylation of a homoallylamine,[3] coupling of an enolate of a thiazolyl ketone with chiral sulfinimines,[5] and MacMillan α-hydroxylation.[6]
-
Tubuphenylalanine (Tup) Synthesis: The synthesis of the Tup fragment has also been a focus of methodological development. Key strategies include the use of tandem reactions,[5] Ireland-Claisen rearrangement,[7] and regioselective aziridine ring opening.[8]
Fragment Coupling and Total Synthesis
Once the key fragments are synthesized, they are coupled to assemble the full tetrapeptide backbone. Both solid-phase peptide synthesis (SPPS) and solution-phase methods have been successfully employed.
-
Solution-Phase Synthesis: Early total syntheses of tubulysins were predominantly accomplished using solution-phase chemistry. These approaches offer flexibility but can be time-consuming and require purification after each step.[9]
-
Solid-Phase Synthesis: More recently, solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the synthesis of tubulysin analogues.[10][11] SPPS allows for the rapid assembly of the peptide chain on a resin support, simplifying purification and enabling the generation of libraries of analogues for SAR studies.[10] A key advantage is the ability to drive reactions to completion using excess reagents that can be easily washed away.[11]
The general workflow for the synthesis of Tubulysin analogues is depicted in the following diagram:
Experimental Protocols
This section provides representative, detailed protocols for the synthesis of a key fragment and the assembly of the tetrapeptide. These protocols are adapted from published literature and should be performed by qualified chemists in a properly equipped laboratory.
Protocol for the Synthesis of a Tubuvaline (Tuv) Fragment Intermediate
This protocol is based on the coupling of an enolate of a thiazolyl ketone with a chiral sulfinimine.[5]
-
Preparation of the Thiazolyl Ketone Enolate:
-
Dissolve the thiazolyl ketone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M in THF) dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Coupling with Chiral Sulfinimine:
-
In a separate flame-dried flask, dissolve the chiral tert-butanesulfinimine (1.2 eq) in anhydrous THF (0.2 M).
-
Slowly add the solution of the chiral sulfinimine to the pre-formed enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired Tuv fragment precursor.
-
Protocol for Solid-Phase Assembly of a Tubulysin Analogue
This protocol describes a general procedure for the solid-phase synthesis of a tubulysin analogue on a 2-chlorotrityl chloride (2-CTC) resin.[11]
-
Resin Loading:
-
Swell 2-CTC resin (1.0 g, 1.5 mmol/g) in anhydrous dichloromethane (DCM) (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Tup-OH) (2.0 eq) and diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the resin and agitate at room temperature for 2 hours.
-
Add methanol (1 mL) to cap any unreacted sites on the resin and agitate for another 30 minutes.
-
Wash the resin with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Peptide Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Tuv-OH) (3.0 eq), hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) (2.9 eq), and DIPEA (6.0 eq) in DMF (10 mL).
-
Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Iterative Deprotection and Coupling:
-
Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Ile-OH and Fmoc-Mep-OH) to assemble the full tetrapeptide.
-
-
Cleavage from Resin:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final tubulysin analogue.
-
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulysins exert their potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The mechanism of action involves the binding of tubulysins to the vinca domain on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4][12] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]
The following diagram illustrates the signaling pathway of tubulysin-induced apoptosis:
Structure-Activity Relationship and Biological Data
Extensive research has been conducted to understand the structure-activity relationships (SAR) of tubulysins. Modifications at various positions of the molecule have been explored to improve potency, stability, and suitability for conjugation to antibodies.
Modifications of the Tubuvaline (Tuv) Fragment
The Tuv fragment is critical for the biological activity of tubulysins. Modifications to the C-11 acetate group and the N,O-acetal have been shown to significantly impact cytotoxicity. For instance, replacement of the labile C-11 acetate with a more stable carbamate has been explored to improve in vivo stability.[4]
N-Terminal and C-Terminal Modifications
The N-terminal Mep residue and the C-terminal Tup residue have also been subjects of modification. Studies have shown that the Mep residue can be replaced with other cyclic or acyclic amino acids with some retention of activity.[2] Modifications at the C-terminus are often explored for the attachment of linkers for ADC development.[1]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and selected analogues against various human cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.
| Compound | Modification | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Natural Product | KB-V1 (cervix carcinoma, MDR) | 0.31 | [2] |
| Analogue 1f | MOM instead of acetyl on Tuv | HT-29 (colorectal adenocarcinoma) | 22 | |
| Analogue 11 | C-terminal aniline handle | N87 (gastric carcinoma) | 1-10 | [1] |
| Analogue 17a-d | Mep N-terminus, modified C-terminus | KB 8.5 (MDR1+) | 10-100 | [1] |
| Tb32 | Designed analogue | MES-SA (uterine sarcoma) | 0.012 | [13][14] |
| Tb32 | Designed analogue | HEK 293T (human embryonic kidney) | 0.002 | [13][14] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Conclusion
The synthetic routes to this compound and its analogues have significantly advanced, enabling the production of these complex molecules for biological evaluation and preclinical development. Both solution-phase and solid-phase strategies have proven effective, with the latter being particularly useful for generating libraries of analogues for SAR studies. The potent cytotoxicity of tubulysins, coupled with their activity against multidrug-resistant cancers, makes them highly promising payloads for the development of next-generation antibody-drug conjugates for targeted cancer therapy. Further research into novel analogues with improved stability and efficacy is ongoing and holds great promise for the future of oncology.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of tubulysin U and its C-4 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulysin I in Cancer Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tubulysin I, a potent microtubule-destabilizing agent, in cancer cell culture experiments. This document outlines its mechanism of action, offers detailed protocols for key assays, and presents quantitative data on its cytotoxic effects.
Introduction to this compound
This compound belongs to a class of natural products isolated from myxobacteria and are potent inhibitors of tubulin polymerization. By binding to the vinca domain of β-tubulin, this compound disrupts microtubule dynamics, leading to the disassembly of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent induction of apoptosis in cancer cells. Its high cytotoxicity, even against multi-drug resistant (MDR) cell lines, makes it a subject of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).
Mechanism of Action
This compound exerts its potent anti-cancer effects by interfering with the fundamental process of microtubule formation. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of action involves:
-
Inhibition of Tubulin Polymerization: this compound binds to β-tubulin at the vinca alkaloid binding site, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1]
-
Microtubule Destabilization: This inhibition leads to the rapid disassembly of existing microtubules.[1]
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data: Cytotoxicity of Tubulysins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tubulysin analogs in various cancer cell lines. This data highlights the potent cytotoxic nature of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | NCI-H1299 | Lung | 3 | [4] |
| Tubulysin A | HT-29 | Colon | 1 | [4] |
| Tubulysin A | A2780 | Ovary | 2 | [4] |
| Tubulysin A | L929 | Mouse Fibroblast | 0.08 (0.07 ng/ml) | [5] |
| Tubulysin A | KB-V1 | Cervical (MDR) | 1.6 (1.4 ng/ml) | [5] |
| Tubulysin D | Various | - | 0.01 - 10 | [6] |
| Tubulysin Analog (Tb111) | MES SA | Uterine Sarcoma | 0.04 | [7] |
| Tubulysin Analog (Tb111) | HEK 293T | Embryonic Kidney | 0.006 | [7] |
| Tubulysin Analog (Tb111) | MES SA DX | Uterine Sarcoma (MDR) | 1.54 | [7] |
| Tubulysin Conjugate | SK-BR-3 | Breast (HER2+) | 4.6 - 8.1 (4-7 ng/ml) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell cultures.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content.
-
Gate the cell population to exclude doublets and debris.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Safety Precautions
This compound is a highly cytotoxic compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic agents.
References
- 1. bosterbio.com [bosterbio.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tubulysin I as a Payload for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1] Their exceptional anti-mitotic activity, stemming from the inhibition of tubulin polymerization, has positioned them as highly promising payloads for targeted drug delivery systems, particularly antibody-drug conjugates (ADCs).[2][3] Tubulysins exhibit picomolar to nanomolar cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, making them an attractive alternative to other microtubule inhibitors like auristatins and maytansinoids.[2][4][5]
These application notes provide an overview of Tubulysin I's mechanism of action, its application as an ADC payload, and detailed protocols for the conjugation, characterization, and evaluation of this compound-based ADCs.
Mechanism of Action
This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[5] It binds to the vinca domain of β-tubulin, preventing the polymerization of tubulin into microtubules.[2][6] This interference with microtubule formation leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][7] The potent anti-angiogenic activity of tubulysins also contributes to their overall anti-tumor effect.[2]
This compound in Antibody-Drug Conjugates (ADCs)
The high potency of this compound makes it an ideal payload for ADCs. In this targeted therapy approach, a monoclonal antibody (mAb) specific to a tumor-associated antigen is chemically linked to the cytotoxic payload. This conjugation strategy allows for the selective delivery of this compound to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[8][]
The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.[6] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved, releasing the active this compound to exert its cytotoxic effect.[6]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of Tubulysin analogs and Tubulysin-based ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free Tubulysin Analogs
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Tubulysin A | HL-60 | Leukemia | 0.059 | [2] |
| Tubulysin A | HCT-116 | Colon Cancer | 0.007 | [2] |
| Tubulysin A | HCT-15 | Colon Cancer | 0.10 | [2] |
| Tubulysin B | N87 | Gastric Cancer | 1.2 | [4] |
| Tubulysin M | N87 | Gastric Cancer | 0.3 | [4] |
| Deacetylated Tubulysin M | N87 | Gastric Cancer | >100 | [4] |
| Tubulysin Analogue (Payload 2) | N87 | Gastric Cancer | 0.3 | [10] |
| Deacetylated Analogue (Payload 3) | N87 | Gastric Cancer | >100 | [10] |
Table 2: In Vitro Cytotoxicity of Tubulysin-based ADCs
| ADC | Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Trastuzumab-Tubulysin (ADC1) | HER2 | N87 (HER2+++) | Gastric Cancer | 1.5 | [4] |
| Trastuzumab-Tubulysin (ADC1) | BT474 (HER2+++) | Breast Cancer | 2.1 | [4] | |
| Trastuzumab-Tubulysin (ADC1) | MDA-MB-453 (HER2++) | Breast Cancer | 18 | [4] | |
| Trastuzumab-Tubulysin (ADC1) | HT-29 (HER2-) | Colon Cancer | >1000 | [4] | |
| αCD30-Tubulysin (Glucuronide linker) | CD30 | L540cy (CD30+) | Hodgkin Lymphoma | <10 | [11] |
| αCD30-Tubulysin (Glucuronide linker) | Karpas299 (CD30+) | Anaplastic Large Cell Lymphoma | <10 | [11] | |
| αCD30-Tubulysin (Glucuronide linker) | DEL (CD30+) | Anaplastic Large Cell Lymphoma | <10 | [11] | |
| αCD30-Tubulysin (Glucuronide linker) | U266luc (CD30-) | Multiple Myeloma | >1000 | [11] | |
| Anti-HER2-Tub-001 (DX-109) | HER2 | HER2-positive cell lines | Various | 1.2-5.0 fold more potent than T-DM1 | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Tubulysin-Linker Conjugate for ADC Preparation
This protocol provides a general method for the synthesis of a Tubulysin analog with a linker suitable for conjugation to an antibody. This example is based on the synthesis of a maleimide-containing linker-payload.[4]
Materials:
-
Tubulysin analog with a free amine handle (e.g., compound 2 in[4])
-
N-Boc-glycine
-
Pentafluorophenyl trifluoroacetate (PFP-TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Maleimide-caproyl-succinimide ester
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Activation of N-Boc-glycine: Dissolve N-Boc-glycine and PFP-TFA in DCM. Add DIPEA and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Coupling to Tubulysin Analog: To the activated N-Boc-glycine solution, add the Tubulysin analog with a free amine. Stir at room temperature until the coupling is complete.
-
Purification: Purify the Boc-protected intermediate by silica gel chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of TFA in DCM. Stir until deprotection is complete. Evaporate the solvent.
-
Maleimide Linker Conjugation: Dissolve the deprotected amine in DCM and add the maleimide-caproyl-succinimide ester and DIPEA. Stir until the reaction is complete.
-
Final Purification: Purify the final tubulysin-linker conjugate by preparative HPLC. Characterize the product by LC-MS and NMR.
Protocol 2: Antibody-Drug Conjugation via Cysteine Alkylation
This protocol describes the conjugation of a tubulysin-maleimide linker to a monoclonal antibody through the alkylation of reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tubulysin-maleimide linker conjugate
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Conjugation buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction: Dissolve the mAb in conjugation buffer. Add a molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Addition: Dissolve the tubulysin-maleimide linker in DMSO. Add the linker-payload solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Conjugation Reaction: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or SEC.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of a Tubulysin-based ADC using a cell viability assay.
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
Cell culture medium and supplements
-
Tubulysin-based ADC
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Tubulysin-based ADC and the control antibody in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the ADC or control antibody. Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a Tubulysin-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Tubulysin-based ADC
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Animal Grouping: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, Tubulysin-based ADC at different doses).
-
ADC Administration: Administer the ADC and controls to the mice via the desired route (e.g., intravenous injection).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. | BioWorld [bioworld.com]
Application Notes and Protocols for the Conjugation of Tubulysin I to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the potent cytotoxic agent, Tubulysin I, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
Tubulysins are a class of natural products isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization by binding to the vinca domain of β-tubulin.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4] The high potency of tubulysins makes them attractive payloads for ADCs, enabling targeted delivery to tumor cells and minimizing systemic toxicity.[2][5] A synthetic analog, Tubulysin M, is often used in ADC development due to its tractable synthesis.[6][7]
Key Considerations for this compound ADC Development
Several factors are critical for the successful development of stable and efficacious this compound ADCs:
-
Linker Chemistry: The choice of linker is paramount for the stability of the ADC in circulation and the efficient release of the cytotoxic payload within the target cancer cell. Both cleavable and non-cleavable linkers have been explored.[1]
-
Conjugation Site: The site of conjugation on the antibody can significantly impact the ADC's stability, pharmacokinetics, and efficacy.[6][8]
-
Payload Stability: A key challenge with some tubulysin analogs is the hydrolysis of the C-11 acetate group, which leads to a significant loss of potency.[5][6] Strategies to address this include replacing the acetate with more stable functional groups like a carbamate or a propyl ether.[5][9]
Conjugation Strategies and Protocols
Several strategies have been developed for conjugating this compound to monoclonal antibodies. The choice of strategy depends on the desired drug-to-antibody ratio (DAR), the nature of the linker, and the specific antibody being used.
Strategy 1: Lysine Conjugation
This is a traditional method that utilizes the primary amines of surface-exposed lysine residues on the antibody for conjugation. It typically results in a heterogeneous mixture of ADCs with varying DARs.
Protocol 1: Lysine Conjugation via Thiolation
This protocol involves the modification of lysine residues to introduce thiol groups, which then react with a maleimide-containing linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
2-Iminothiolane (Traut's reagent) or N-succinimidyl S-acetylthioacetate (SATA)
-
This compound derivative with a maleimide-functionalized linker (e.g., mc-Val-Cit-PABC-Tubulysin I)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dialyze the mAb into a suitable buffer to remove any interfering substances.
-
Thiolation of mAb:
-
React the mAb with a molar excess of 2-iminothiolane in borate buffer for 1 hour at room temperature. The degree of thiolation can be controlled by adjusting the molar ratio of the reagent to the mAb.
-
Alternatively, use SATA followed by deacetylation with hydroxylamine to generate thiol groups.
-
-
Conjugation:
-
Immediately after thiolation, add the maleimide-functionalized this compound linker-payload to the thiolated mAb.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload, linker, and any aggregated antibody.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Strategy 2: Cysteine Conjugation
This method utilizes the thiol groups of cysteine residues within the antibody. Interchain disulfide bonds in the hinge region can be partially or fully reduced to provide reactive thiols for conjugation. This approach generally leads to more defined DARs (e.g., DAR 2, 4, or 8).
Protocol 2: Hinge-Cysteine Conjugation
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))
-
This compound derivative with a maleimide-functionalized linker
-
Reaction and purification buffers as in Protocol 1
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds in the hinge region. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time.
-
-
Conjugation:
-
Add the maleimide-functionalized this compound linker-payload to the reduced mAb.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification: Follow the quenching and purification steps as described in Protocol 1.
-
Characterization: Characterize the ADC as described in Protocol 1.
Strategy 3: Site-Specific Conjugation
Site-specific conjugation methods produce homogeneous ADCs with a uniform DAR, leading to improved pharmacokinetics and a wider therapeutic window. This can be achieved by engineering specific amino acids (e.g., cysteine or non-natural amino acids) into the antibody sequence at desired locations.
Protocol 3: Site-Specific Conjugation via Engineered Cysteine
This protocol is for mAbs that have been engineered to contain a cysteine residue at a specific site for conjugation (e.g., THIOMAB™ antibodies).
Materials:
-
Engineered monoclonal antibody with a free cysteine residue
-
This compound derivative with a maleimide-functionalized linker
-
Other materials as in previous protocols
Procedure:
-
Antibody Preparation: Ensure the engineered cysteine is in its reduced form. If necessary, a mild reduction step may be required.
-
Conjugation:
-
React the engineered mAb with the maleimide-functionalized this compound linker-payload. The reaction is typically highly efficient and specific to the engineered cysteine.
-
-
Quenching and Purification: Follow the quenching and purification steps as described in Protocol 1.
-
Characterization: Characterize the homogeneous ADC for DAR (which should be uniform), purity, and stability.
Data Presentation
The efficacy of this compound ADCs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The following tables summarize representative quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of a HER2-Targeted Tubulysin ADC (ADC1) [9]
| Cell Line | HER2 Expression | ADC1 IC₅₀ (ng/mL) | Non-targeted Control ADC IC₅₀ (ng/mL) |
| N87 | High | 0.3 | >1000 |
| BT474 | High | 0.5 | >1000 |
| MDA-MB-453 | Moderate | 10 | >1000 |
| HT-29 | Negative | 250 | >1000 |
Table 2: In Vitro Cytotoxicity of Anti-CD30 Tubulysin ADCs with Different Linkers [6][7]
| Cell Line | CD30 Expression | Dipeptide Linker ADC IC₅₀ (ng/mL) | Glucuronide Linker ADC IC₅₀ (ng/mL) |
| L540cy | Positive | 1.5 | 1.2 |
| Karpas299 | Positive | 2.1 | 1.8 |
| L428 | Positive (MDR+) | 3.5 | 2.9 |
| DELBVR | Positive (MDR+) | 4.2 | 3.6 |
| Ramos | Negative | >1000 | >1000 |
Table 3: Impact of Acetate Stabilization on Tubulysin ADC Efficacy [5]
| ADC Construct | Target | In Vivo Efficacy (Tumor Growth Inhibition) |
| Tubulysin M (with acetate) ADC | CD22 | Modest |
| Tubulysin Pr (propyl ether replacement) ADC | CD22 | Improved |
| MMAE ADC | CD22 | High |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of action of this compound.
Experimental Workflow for ADC Conjugation
Caption: General workflow for this compound ADC production.
Logical Relationship of Linker and Conjugation Site to ADC Properties
Caption: Factors influencing ADC properties.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Animal Models for Testing Tubulysin I ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulysins are a class of highly potent cytotoxic agents that function as microtubule inhibitors.[1][2] They induce the depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Their exceptional potency makes them attractive payloads for antibody-drug conjugates (ADCs), which aim to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][5] Due to their high potency against a broad spectrum of cancer cells, including multidrug-resistant (MDR) cell lines, tubulysins are a promising payload for next-generation ADCs.[2][6] The evaluation of Tubulysin I ADCs in relevant in vivo animal models is a critical step in preclinical development to assess their efficacy and safety. This document provides detailed application notes and protocols for conducting such studies.
Mechanism of Action of Tubulysin
Tubulysins bind to the vinca domain of β-tubulin, disrupting microtubule dynamics.[1][3] This interference with microtubule polymerization leads to the breakdown of the cytoskeleton in dividing cells, ultimately causing apoptotic cell death.[1][7] Some studies also suggest that tubulysin-containing ADCs can induce immunogenic cell death, such as pyroptosis, which may contribute to their anti-tumor activity by stimulating an anti-cancer immune response.[8]
Caption: Signaling pathway of this compound ADC action.
In Vivo Animal Models
The choice of an appropriate animal model is crucial for the preclinical evaluation of this compound ADCs. Both xenograft and syngeneic models are utilized, each offering distinct advantages.
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., nude, SCID). They are widely used to assess the anti-tumor efficacy of ADCs against human cancers.
Syngeneic Models: These models use immunocompetent mice and murine cancer cell lines. They are particularly valuable for studying the immunomodulatory effects of ADCs and their interplay with the host immune system.[8]
Commonly Used Cell Lines and Animal Strains
| Cancer Type | Cell Line | Target Antigen | Animal Strain | Model Type | Reference |
| Hodgkin Lymphoma | L540cy | CD30 | SCID | Xenograft | [6] |
| Anaplastic Large Cell Lymphoma | DEL | CD30 | SCID | Xenograft | [6] |
| Gastric Cancer | N87 | Mesothelin/HER2 | Nude | Xenograft | [9][10] |
| Breast Cancer | BT-474 | HER2 | Nude | Xenograft | [11] |
| Breast Cancer | EMT6 | Mesothelin | BALB/c | Syngeneic | [8] |
| Colon Cancer | CT26 | Mesothelin | BALB/c | Syngeneic | [8] |
| Human Lymphoma | BJAB.Luc | CD22 | Nude | Xenograft | [12] |
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies of this compound ADCs.
General Experimental Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Tubulysin I in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tubulysin I in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in ADCs?
The principal stability issue for this compound as an ADC payload is the hydrolysis of the acetate ester at the C-11 position of the tubuvaline (Tuv) residue.[1][2][3][4][5][6][7] This deacetylation is often mediated by plasma esterases and leads to a significant reduction in the cytotoxicity of the payload, with reports indicating a greater than 100-fold decrease in potency.[1][5][8] This premature cleavage of the acetate group in circulation can result in diminished ADC efficacy and potential off-target toxicities.[8][9]
Q2: What are the main strategies to improve the stability of this compound-based ADCs?
Several strategies have been developed to enhance the stability of this compound in ADCs:
-
Payload Modification: A common and effective approach is to replace the chemically labile C-11 acetate with more stable functional groups.[8][10][11][12] Examples include replacing the acetate with a propyl ether, a carbamate, or a more sterically hindered ester like an isovalerate.[1][9][10][11][12][13] These modifications aim to retain the high potency of the tubulysin analog while preventing enzymatic degradation.[10]
-
Site-Specific Conjugation: The location of payload conjugation on the antibody can significantly impact its stability.[6][9][14] Engineering specific cysteine residues for conjugation can shield the tubulysin payload from circulating metabolic enzymes, thereby reducing the rate of deacetylation.[10][14]
-
Linker Chemistry Optimization: The choice of linker technology plays a crucial role in ADC stability.[2][3][4] For instance, a β-glucuronidase-cleavable glucuronide linker has been shown to offer better protection against acetate hydrolysis compared to more conventional protease-cleavable dipeptide linkers.[2][3][4] A quaternary ammonium salt linker has also been developed to provide a stable and bioreversible connection for tubulysins.[10][11][15]
-
Formulation Development: General stability of the ADC product can be improved through formulation optimization.[] This includes adjusting buffer systems, adding stabilizers, and optimizing the pH and ionic strength to maintain the structural integrity of the ADC during storage and administration.[]
Q3: How does the site of conjugation on the antibody affect this compound stability?
The conjugation site influences the local chemical environment and steric hindrance around the payload.[9][14] Conjugating this compound to a more protected site on the antibody, such as an engineered cysteine residue within the antibody's structure, can physically shield the labile acetate ester from plasma esterases.[10][14] This steric protection can significantly decrease the rate of deacetylation and improve the overall in vivo stability and efficacy of the ADC.[9][10][14] There is also a correlation between the hydrophobicity of an ADC and its susceptibility to metabolic enzymes; site-specific conjugation can be used to design ADCs with reduced metabolic liabilities.[8][9]
Troubleshooting Guides
Problem: Significant loss of ADC potency observed in in vivo studies compared to in vitro assays.
| Possible Cause | Troubleshooting/Solution |
| In vivo deacetylation of this compound | 1. Analyze ADC stability in plasma: Conduct an in vitro plasma stability assay to confirm if the acetate ester is being cleaved. (See Experimental Protocols section for a detailed methodology).2. Modify the Tubulysin payload: If deacetylation is confirmed, consider synthesizing and evaluating Tubulysin analogs with more stable C-11 modifications, such as a propyl ether or a hindered ester.[9][10][11][12]3. Optimize the conjugation site: If payload modification is not feasible, explore site-specific conjugation to a more protected cysteine residue on the antibody to shield the payload from esterases.[9][10][14] |
| Premature linker cleavage | 1. Evaluate linker stability: Assess the stability of the linker in plasma to rule out premature payload release.[1]2. Select a more stable linker: If the linker is found to be unstable, consider using a more robust linker chemistry, such as a β-glucuronide or a quaternary ammonium salt-based linker.[2][3][4][10][11][15] |
Problem: High variability in drug-to-antibody ratio (DAR) and ADC stability between batches.
| Possible Cause | Troubleshooting/Solution |
| Heterogeneous conjugation | 1. Implement site-specific conjugation: Traditional conjugation methods to lysine or endogenous cysteine residues can result in a heterogeneous mixture of ADC species with varying stability profiles.[14] Employing site-specific conjugation techniques, such as using engineered cysteine residues, allows for precise control over the site of conjugation and the DAR, leading to more homogenous and stable ADCs.[14]2. Optimize conjugation conditions: For non-site-specific methods, carefully control reaction parameters such as pH, temperature, and reagent concentrations to improve batch-to-batch consistency. |
| ADC aggregation | 1. Characterize aggregation: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to quantify the level of aggregation.[17]2. Optimize formulation: Adjust the formulation buffer, pH, and excipients to minimize aggregation.[]3. Reduce hydrophobicity: High DAR and hydrophobic payloads can contribute to aggregation. Consider reducing the DAR or introducing hydrophilic moieties into the linker to improve solubility.[1][] |
Quantitative Data Summary
Table 1: In Vitro Plasma Stability of Tubulysin Analogs
| Tubulysin Analog | C-11 Modification | Half-life in Mouse Plasma | Reference |
| Tubulysin M | Acetate | ~2 days | [1] |
| Analog with Isovalerate Ester | Isovalerate | Significantly improved stability | [1] |
| Analog with Ethyl Ether | Ethyl Ether | Significantly improved stability | [1] |
Table 2: In Vivo Stability of Tubulysin M ADC vs. MMAE ADC
| ADC | Time Point | Drug-to-Antibody Ratio (DAR) | Reference |
| Tubulysin M ADC | Day 0 | ~2.0 | [10] |
| Day 1 | ~1.8 | [10] | |
| Day 3 | ~1.5 | [10] | |
| Day 7 | ~1.0 | [10] | |
| MMAE ADC | Day 0 | ~2.0 | [10] |
| Day 1 | ~2.0 | [10] | |
| Day 3 | ~1.9 | [10] | |
| Day 7 | ~1.7 | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for Tubulysin ADCs
Objective: To determine the stability of the Tubulysin payload, specifically the integrity of the C-11 ester, when the ADC is incubated in plasma.
Materials:
-
Tubulysin ADC
-
Control ADC (e.g., with a stable payload)
-
Freshly prepared mouse, rat, or human plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A or Protein G)
-
LC-MS grade water, acetonitrile, and formic acid
-
Mass spectrometer coupled to a liquid chromatography system (LC-MS)
Methodology:
-
Incubation:
-
Dilute the Tubulysin ADC and control ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
-
ADC Capture:
-
To each aliquot, add affinity capture beads to isolate the ADC from plasma proteins.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Wash the beads with PBS to remove unbound plasma components.
-
-
Elution and Analysis:
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).
-
Neutralize the eluate immediately.
-
Analyze the intact ADC by LC-MS to determine the mass of the conjugated payload. A mass shift corresponding to the loss of the acetate group (-42 Da) indicates deacetylation.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point by comparing the peak areas of the deacetylated and intact ADC species.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
-
Protocol 2: In Vivo Pharmacokinetic and Stability Analysis of Tubulysin ADCs
Objective: To evaluate the pharmacokinetic profile and in vivo stability of a Tubulysin ADC in a relevant animal model (e.g., mouse or rat).
Materials:
-
Tubulysin ADC
-
Animal model (e.g., BALB/c mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA kit for total antibody quantification
-
Affinity capture LC-MS workflow as described in Protocol 1
Methodology:
-
Dosing:
-
Administer a single intravenous (IV) dose of the Tubulysin ADC to the animals (e.g., 1-5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Quantification of Total Antibody:
-
Use an ELISA to measure the concentration of the total antibody (conjugated and unconjugated) in the plasma samples at each time point. This will determine the pharmacokinetic profile of the antibody component.
-
-
Determination of DAR and Payload Stability:
-
Use an affinity capture LC-MS method (similar to Protocol 1) on the plasma samples to determine the average DAR over time.
-
Monitor for the appearance of the deacetylated tubulysin payload on the antibody.
-
-
Data Analysis:
-
Plot the total antibody concentration versus time to determine key PK parameters (e.g., half-life, clearance).
-
Plot the average DAR versus time to assess the in vivo stability of the ADC. A decrease in DAR indicates payload deconjugation or degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 4. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. | Semantic Scholar [semanticscholar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Rational design, biophysical and biological characterization of site-specific antibody-tubulysin conjugates with improved stability, efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 17. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Multividrug Resistance with Tubulysin I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at overcoming multidrug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes multidrug resistance (MDR)?
A1: this compound primarily overcomes multidrug resistance by being a poor substrate for P-glycoprotein (P-gp/MDR1/ABCB1) efflux pumps.[1] P-gp is a major contributor to MDR in cancer cells, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] Because this compound is not effectively removed by P-gp, it can accumulate in resistant cancer cells and exert its potent cytotoxic effects.
Q2: How does the potency of this compound compare to other microtubule-targeting agents?
A2: Tubulysins are exceptionally potent cytotoxic agents, often exhibiting IC50 values in the low nanomolar to picomolar range.[4] They are reported to be 20 to 100-fold more potent than other microtubule-targeting agents like paclitaxel and vinblastine.[5]
Q3: What is the specific molecular target of this compound?
A3: this compound targets β-tubulin within the vinca domain, leading to the inhibition of tubulin polymerization and the depolymerization of existing microtubules.[1][5][6] This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[5][7]
Q4: Is this compound effective against MDR cell lines with mechanisms other than P-gp overexpression?
A4: Yes, tubulysins have shown efficacy in MDR cell lines with tubulin mutations, which can confer resistance to other tubulin-binding agents.[5]
Q5: Why is this compound often used as a payload in Antibody-Drug Conjugates (ADCs)?
A5: While highly potent, this compound can exhibit significant systemic toxicity as a standalone agent.[8] By incorporating it into an ADC, its delivery can be targeted specifically to cancer cells expressing a particular surface antigen, thereby increasing its therapeutic window and reducing off-target effects.[6][9][10]
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Lower than expected potency | Drug degradation. | Prepare fresh dilutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| High cell density. | Optimize the cell seeding density. A high number of cells can lead to an underestimation of drug potency. | |
| Higher than expected potency in control (untreated) wells | Contamination (bacterial or yeast). | Visually inspect plates for signs of contamination. Practice sterile techniques. |
| Serum interference. | If possible, reduce the serum concentration during the drug treatment period, as serum proteins can sometimes interact with the compound. |
Issues with Apoptosis Detection (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the untreated control | Harsh cell handling. | Use gentle pipetting techniques. When detaching adherent cells, use a non-enzymatic dissociation solution or minimize trypsin exposure.[5][11] |
| Over-confluent or unhealthy cells. | Use cells in the logarithmic growth phase and ensure they are not overly confluent before starting the experiment.[5] | |
| Low percentage of apoptotic cells in the treated group | Insufficient drug concentration or incubation time. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis. |
| Loss of apoptotic cells. | Apoptotic cells can detach and be lost during washing steps. Collect the supernatant along with the adherent cells for analysis.[5] | |
| False positive Annexin V staining | EDTA in dissociation buffer. | Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using buffers containing EDTA, which chelates calcium.[5] |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Tubulysin Analogues in Parental and Multidrug-Resistant Cell Lines
| Compound | Cell Line | MDR Phenotype | IC50 (nM) | Relative Resistance Ratio (MDR+/MDR-) |
| Tubulysin Analogue 1 | KB | MDR1- | Value | 1.0 |
| KB 8.5 | MDR1+ | Value | Value | |
| Tubulysin Analogue 2 | KB | MDR1- | Value | 1.0 |
| KB 8.5 | MDR1+ | Value | Value |
Note: This table is a template. Actual IC50 values should be populated from specific experimental data found in the literature. The provided search results indicate that tubulysins generally have low relative resistance ratios, demonstrating their efficacy in MDR cells.[12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.[3]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[3]
Protocol 3: Immunofluorescence for Microtubule Disruption
-
Cell Culture: Grow cells on glass coverslips.
-
Drug Treatment: Treat cells with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent like Triton X-100.[14]
-
Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.[14] A nuclear counterstain like DAPI can also be used.
-
Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Experimental workflow for evaluating this compound's effect on MDR cancer cells.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bosterbio.com [bosterbio.com]
- 4. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of P-glycoprotein-dependent drug transport in isolated rat hepatocytes using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tubulysin I Acetate In Vivo Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the in vivo hydrolysis of Tubulysin I acetate, a critical factor in the development of potent anti-cancer therapies, particularly Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the acetate group on this compound?
The acetate group at the C-11 position of this compound is crucial for its high cytotoxic potency.[1][2][3] In vivo hydrolysis of this ester to the corresponding alcohol leads to a significant reduction or complete loss of anti-tumor activity.[4][5]
Q2: What is the primary mechanism of in vivo hydrolysis of this compound acetate?
The in vivo hydrolysis of the acetate ester is primarily an enzymatic process, likely mediated by plasma esterases.[2][3] This biotransformation converts the active tubulysin payload into a significantly less potent or inactive form.[4][5]
Q3: How does in vivo hydrolysis of this compound acetate affect the efficacy of an Antibody-Drug Conjugate (ADC)?
The premature cleavage of the acetate group in circulation reduces the concentration of the active ADC that reaches the target tumor cells. This can lead to diminished efficacy and a disconnect between in vitro potency and in vivo performance.[5]
Q4: What factors can influence the rate of in vivo hydrolysis?
Several factors can impact the stability of the this compound acetate on an ADC:
-
Conjugation Site: The location of the tubulysin payload on the antibody can significantly affect its susceptibility to hydrolysis. Conjugation at sites that provide steric hindrance can protect the acetate group from enzymatic degradation.[2][3]
-
Linker Chemistry: The type of linker used to attach the tubulysin to the antibody can influence the stability of the acetate ester.[6]
-
Hydrophobicity: There is a correlation between the hydrophobicity of the ADC and the rate of acetate hydrolysis, with more hydrophobic ADCs potentially being more susceptible to metabolism.[2][3]
Q5: What are the common strategies to mitigate in vivo hydrolysis of this compound acetate?
Researchers have explored several approaches to address this stability issue:
-
Payload Modification: Replacing the labile acetate group with more stable chemical moieties such as ethers or carbamates.[2][3][5]
-
Site-Specific Conjugation: Engineering the antibody to allow for conjugation at specific sites that sterically protect the payload from plasma esterases.[2][3][7]
-
Linker Optimization: Utilizing different linker technologies, such as glucuronide linkers, which can shield the payload and improve its stability in circulation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discrepancy between in vitro and in vivo efficacy of a this compound acetate ADC. | Premature in vivo hydrolysis of the acetate group leading to an inactive payload. | 1. Perform in vivo stability studies to quantify the rate of deacetylation. 2. Analyze plasma samples using affinity-capture LC-MS to determine the drug-to-antibody ratio (DAR) and identify metabolites. |
| Rapid clearance of the active ADC in pharmacokinetic (PK) studies. | High susceptibility of the ADC to enzymatic degradation, leading to loss of the active payload. | 1. Investigate alternative conjugation sites on the antibody that may offer better protection. 2. Explore different linker chemistries to enhance stability. |
| High variability in efficacy studies with the same this compound acetate ADC. | Inconsistent rates of hydrolysis between individual animals or study cohorts. | 1. Ensure consistent formulation and handling of the ADC. 2. Increase the sample size in animal studies to account for biological variability. |
| Failure to achieve complete tumor regression at expected doses. | Insufficient delivery of the active payload to the tumor site due to in vivo hydrolysis. | 1. Consider payload modification by replacing the acetate with a more stable functional group. 2. Evaluate the efficacy of ADCs with the same payload conjugated at different, more stable sites. |
Quantitative Data Summary
Table 1: Impact of Deacetylation on Tubulysin Analogue Potency
| Compound | Modification | Cytotoxicity (IC50) | Fold Change in Potency |
| Tubulysin Analogue 11 | C-11 Acetate | Potent | - |
| Tubulysin Analogue 12 | C-11 Alcohol (Hydrolyzed form of 11) | Substantially diminished potency | >100-fold less active[2][3] |
Table 2: In Vivo Stability of a Tubulysin M ADC
| Time Point | Active Drug-to-Antibody Ratio (DAR) |
| Day 0 | 2.0 |
| Day 4 | ~0[5] |
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of Tubulysin ADCs using Affinity-Capture LC-MS
Objective: To determine the in vivo rate of deacetylation and deconjugation of a this compound acetate ADC.
Methodology:
-
Animal Dosing: Administer the Tubulysin ADC intravenously to a cohort of appropriate animal models (e.g., mice).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 2, 24, 48, 72, 96 hours) post-injection.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Affinity Capture: Use an anti-human IgG affinity resin to capture the ADC from the plasma samples.
-
Elution and Deglycosylation: Elute the captured ADC and treat with an enzyme like PNGase F to remove glycosylation for clearer mass spectrometry analysis.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different ADC species (intact, deacetylated, deconjugated).
-
Data Analysis: Quantify the relative abundance of each species at each time point to determine the rate of hydrolysis and the change in the drug-to-antibody ratio (DAR) over time.
Visualizations
Caption: In vivo hydrolysis of this compound acetate ADC.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Site-Specific Conjugation for Enhanced Tubulysin I ADC Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the site-specific conjugation of Tubulysin I for Antibody-Drug Conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: Why is site-specific conjugation preferred over random conjugation for this compound ADCs?
A1: Site-specific conjugation offers several advantages over random methods (e.g., lysine conjugation), leading to a more homogeneous and effective ADC product.[1][2] Key benefits include:
-
Defined Drug-to-Antibody Ratio (DAR): Site-specific methods produce ADCs with a precise and consistent DAR, which is crucial for a well-defined therapeutic product.[1][3] In contrast, random conjugation results in a heterogeneous mixture of ADCs with varying DARs.[4]
-
Improved Pharmacokinetics (PK): Homogeneous ADCs generated through site-specific conjugation often exhibit a longer half-life, low clearance, and high exposure.[1][2]
-
Enhanced Stability: Site-specific conjugation can protect the this compound payload from premature deconjugation and metabolism, such as the hydrolysis of the C11 acetate group, which is critical for its cytotoxic activity.[1][5][6][7]
-
Superior In Vivo Efficacy: Studies have shown that site-specifically conjugated Tubulysin ADCs can have greater anti-tumor activity compared to their randomly conjugated counterparts.[1][2]
Q2: What are the common site-specific conjugation strategies for this compound ADCs?
A2: Several methods are employed for site-specific conjugation. The most common include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation. This can be achieved by replacing surface-accessible amino acids (e.g., S239C) with cysteine.[7]
-
Unnatural Amino Acid (UAA) Incorporation: This technique involves genetically encoding a UAA with a bio-orthogonal reactive handle (e.g., an azide or alkyne) into the antibody sequence.[8][9][10] This allows for highly specific drug conjugation.
-
Enzyme-Assisted Ligation: Enzymes like transglutaminase (TG) can be used to conjugate payloads to specific glutamine residues on the antibody.[11][12] For example, bacterial transglutaminase (bTG) can target glutamine residues in the CH2 domain.[1]
-
Cysteine Rebridging: This method targets the native interchain disulfide bonds of the antibody. The disulfide bonds are reduced and then "rebridged" with a linker-payload construct, resulting in a stable and homogeneous ADC with a DAR of 4.[3][13]
Q3: How does the conjugation site impact the stability and efficacy of a this compound ADC?
A3: The location of conjugation significantly influences the ADC's performance.[1][5] A strategically chosen site can:
-
Reduce Payload Metabolism: Placing the this compound payload at a sterically hindered position can protect it from enzymatic degradation, such as the deacetylation of the C11 acetate, which significantly reduces its potency.[5][6][7]
-
Improve In Vivo Stability: The choice of conjugation site can minimize premature deconjugation of the payload in circulation.[1]
-
Enhance Efficacy: Studies have demonstrated a clear correlation between the conjugation site and in vivo anti-tumor activity. For instance, a Tubulysin ADC conjugated to the C'E loop in the CH2 domain showed superior efficacy compared to hinge-cysteine or lysine-conjugated ADCs.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent microtubule-depolymerizing agent.[14][15][16] Its mechanism of action involves:
-
Binding to tubulin at the vinca alkaloid binding site.[6][17]
-
Inhibiting tubulin polymerization and disrupting microtubule dynamics.[14][16][18]
-
This disruption leads to cell cycle arrest in the G2/M phase.[14][16][18]
-
Ultimately, this triggers apoptosis (programmed cell death) in cancer cells.[14][15][19] Tubulysins are also effective against multi-drug resistant (MDR) cancer cell lines.[15][19][20]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of disulfide bonds (for cysteine-based methods). | Optimize the concentration and incubation time of the reducing agent (e.g., TCEP). Ensure the antibody solution is properly buffered.[13] |
| Inefficient enzymatic reaction (for enzyme-assisted methods). | Verify the activity of the enzyme. Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the absence of enzyme inhibitors. | |
| Steric hindrance at the conjugation site. | Consider engineering a more accessible conjugation site. Utilize a linker with a longer spacer arm to overcome steric hindrance. | |
| Heterogeneous DAR Profile | Non-specific conjugation to other residues. | For cysteine-based conjugation, ensure that only the target cysteines are reduced and accessible. Consider using a cysteine rebridging method for a more uniform product.[3] |
| Inconsistent reaction conditions. | Maintain precise control over reaction parameters such as temperature, pH, and reagent concentrations. | |
| Premature Payload Deconjugation | Unstable linker chemistry (e.g., maleimide-based linkers can undergo retro-Michael addition). | Employ more stable linker technologies, such as those used in cysteine rebridging or click chemistry with UAA incorporation.[4] |
| Unfavorable conjugation site leading to linker instability. | Evaluate different conjugation sites to identify one that enhances linker stability. | |
| In Vivo Instability (e.g., Deacetylation of Tubulysin) | Enzymatic hydrolysis of the C11 acetate group in plasma. | Modify the Tubulysin analogue to replace the acetate with a more stable group (e.g., a carbamate or ether).[5][6][7][21] |
| The conjugation site exposes the payload to metabolic enzymes. | Select a conjugation site that provides steric shielding to the payload. Site-specific conjugation has been shown to reduce payload metabolism.[5][6] | |
| Poor In Vitro Cytotoxicity | Loss of payload activity due to deacetylation or other modifications. | Analyze the ADC by mass spectrometry to confirm the integrity of the payload. If deacetylation is observed, address the in vivo instability as described above.[6] |
| Inefficient internalization of the ADC. | Confirm target antigen expression on the cell line. Ensure the conjugation does not negatively impact antibody binding and subsequent internalization. | |
| Aggregation of the ADC. | Analyze the ADC by size exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions and ADC concentration to minimize aggregation. |
Quantitative Data Summary
Table 1: Comparison of this compound ADC Performance by Conjugation Method
| Conjugation Method | Average DAR | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetic Profile | Reference(s) |
| Lysine Conjugation | ~3.6 - 3.8 (Heterogeneous) | Least effective | Poorest (low stability, high clearance) | [1][2] |
| Hinge-Cysteine Conjugation | ~4 (Relatively Homogeneous) | Moderately effective | Intermediate | [1][2] |
| Site-Specific (C'E loop, CH2 domain) | ~4 (Homogeneous) | Most effective | Favorable (longer half-life, low clearance, high exposure) | [1][2] |
| Site-Specific (Engineered Cysteine, S239C) | 2 (Homogeneous) | Improved in vivo activity | Not specified | [7] |
Experimental Protocols
Protocol 1: Cysteine Rebridging for Homogeneous DAR 4 ADC
This protocol is adapted from established cysteine rebridging methodologies.[3][13]
1. Antibody Reduction: a. Prepare a solution of the antibody in a suitable reaction buffer (e.g., DPBS). b. Add a 20-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. c. Incubate the mixture at 37-40°C for 1-2 hours to reduce the interchain disulfide bonds.
2. Buffer Exchange: a. Remove the excess TCEP using a desalting column (e.g., PD-10) equilibrated with the reaction buffer. b. Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
3. Conjugation Reaction: a. Prepare a solution of the this compound-linker construct with a rebridging moiety (e.g., a dibromomaleimide or divinylpyrimidine derivative) in an organic co-solvent (e.g., DMSO or acetonitrile). b. Add the linker-payload solution to the reduced antibody solution at a 5-10 fold molar excess. c. Incubate the reaction mixture at room temperature (22°C) overnight with gentle mixing.
4. Purification: a. Purify the resulting ADC using a desalting column (e.g., PD-10) equilibrated with a formulation buffer (e.g., DPBS) to remove unconjugated payload and linker. b. Concentrate the ADC solution if necessary.
5. Characterization: a. Determine the final protein concentration (A280). b. Analyze the DAR and homogeneity by Hydrophobic Interaction Chromatography (HIC) and/or Mass Spectrometry (MS). c. Assess for aggregation using Size Exclusion Chromatography (SEC).
Protocol 2: Unnatural Amino Acid (UAA) Incorporation and Conjugation
This protocol outlines the general steps for UAA-based ADC synthesis.[8][22]
1. Genetic Engineering: a. Introduce an amber stop codon (TAG) at the desired conjugation site in the antibody gene sequence. b. Co-transfect mammalian cells (e.g., CHO or HEK293) with the modified antibody plasmid and plasmids encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA.
2. Antibody Expression and UAA Incorporation: a. Culture the transfected cells in media supplemented with the UAA (e.g., p-azidophenylalanine or p-acetylphenylalanine). b. The orthogonal tRNA synthetase will charge its cognate tRNA with the UAA, which is then incorporated at the amber codon during protein translation.
3. Antibody Purification: a. Purify the UAA-containing antibody from the cell culture supernatant using standard methods (e.g., Protein A affinity chromatography).
4. Bio-orthogonal Conjugation: a. Prepare a solution of the this compound-linker construct with a complementary reactive group (e.g., a cyclooctyne for an azide-containing UAA, for copper-free click chemistry). b. Mix the UAA-containing antibody with the linker-payload construct. c. Incubate at room temperature for 2-16 hours.
5. Purification and Characterization: a. Purify the ADC to remove excess linker-payload. b. Characterize the ADC for DAR, homogeneity, and aggregation as described in Protocol 1.
Visualizations
Caption: Workflow for Cysteine Rebridging ADC Conjugation.
Caption: Signaling Pathway of this compound-induced Apoptosis.
Caption: Troubleshooting Flowchart for Low DAR Issues.
References
- 1. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bridged Cysteine Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genemedi.net [genemedi.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 9. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enzyme-based-labeling-strategies-for-antibody-drug-conjugates-and-antibody-mimetics - Ask this paper | Bohrium [bohrium.com]
- 12. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 21. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Off-Target Toxicity of Tubulysin I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target toxicity of this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the systemic administration of this compound?
This compound and its analogues are exceptionally potent cytotoxic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, their clinical development as standalone agents has been hindered by extreme systemic toxicity and a narrow therapeutic window.[1][2][6] This high toxicity is not specific to cancer cells and can cause significant damage to healthy, rapidly dividing cells, leading to severe side effects.[6]
Q2: What are the main strategies to reduce the off-target toxicity of this compound?
The principal strategies focus on targeted delivery of the cytotoxic payload to tumor tissues while minimizing exposure to healthy tissues. The most common approaches are:
-
Antibody-Drug Conjugates (ADCs): This involves linking this compound to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.[1][2][6][7]
-
Nanoparticle-Based Delivery Systems: this compound can be encapsulated within or conjugated to nanoparticles, which can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8][9]
-
Prodrug Formulations: This is a broader category that includes ADCs and nanoparticle systems, where this compound is chemically modified with a linker that is cleaved to release the active drug under specific conditions found in the tumor microenvironment.[9][10]
Q3: How do Antibody-Drug Conjugates (ADCs) reduce the toxicity of this compound?
Tubulysin-based ADCs are designed to be stable in systemic circulation, thereby preventing the premature release of the highly toxic payload.[1][2] The antibody component of the ADC targets and binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Inside the cell, the linker connecting the antibody and the tubulysin payload is cleaved by lysosomal enzymes, releasing the active drug directly at the site of action and inducing cell death.[1][2] This targeted delivery mechanism aims to increase the therapeutic index by maximizing the drug concentration in tumor cells while minimizing it in healthy tissues.
Q4: What is a common issue observed with the stability of Tubulysin ADCs in vivo?
A significant challenge with some Tubulysin ADCs is the in vivo metabolism of a critical acetate ester at the C-11 position of the tubulysin molecule.[1][2][6][10] Plasma esterases can hydrolyze this acetate group, leading to a deacetylated form of tubulysin that is substantially less cytotoxic (over 100-fold less active).[1][2][11] This premature inactivation of the payload can result in diminished anti-tumor efficacy.[1][2][6]
Q5: How can the in vivo stability of Tubulysin ADCs be improved?
Researchers have employed several strategies to address the metabolic liability of the acetate ester:
-
Ester Replacement: Replacing the hydrolytically labile ester with a more stable functional group, such as a carbamate or an ether (e.g., a propyl ether), has been shown to prevent cleavage by plasma esterases while retaining potent cytotoxicity.[1][2][6][10]
-
Site-Specific Conjugation: Attaching the tubulysin payload to specific sites on the antibody can sterically hinder the approach of metabolic enzymes to the labile ester.[1][2] This approach has been shown to reduce the rate of metabolism and improve the pharmacokinetic profile and efficacy of the ADC.[1][2]
Troubleshooting Guides
Problem 1: Low in vitro potency of a newly developed Tubulysin ADC.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Internalization of the ADC | Verify that the target antigen for your antibody is efficiently internalized upon antibody binding. Use a fluorescently labeled antibody to track internalization via flow cytometry or confocal microscopy.[3] |
| Non-cleavable or Inefficiently Cleaved Linker | If using a cleavable linker, ensure it is susceptible to the lysosomal enzymes of the target cell line. Test the stability of the linker in lysosomal extracts. Consider using a different, more labile linker if necessary. For non-cleavable linkers, the entire antibody-linker-drug conjugate must be degraded to release an active metabolite, which can be less efficient.[7] |
| Low Drug-to-Antibody Ratio (DAR) | Characterize the DAR of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. A low DAR means less payload is delivered per antibody, which can reduce potency. Optimize the conjugation reaction to achieve a higher DAR, but be mindful that high DARs can lead to aggregation and faster clearance in vivo. |
| Inactive Tubulysin Analogue | Confirm the potency of the free tubulysin analogue used for conjugation. The synthetic process or the addition of the linker attachment handle may have inadvertently reduced its intrinsic activity. |
Problem 2: High in vivo toxicity and low Maximum Tolerated Dose (MTD) of a Tubulysin ADC.
| Possible Cause | Troubleshooting Suggestion |
| Premature Payload Release | The linker may be unstable in circulation, leading to the release of free tubulysin and systemic toxicity.[1][2] Evaluate the stability of the ADC in plasma from the relevant species (in vitro). Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with higher enzymatic specificity.[7] |
| "Off-target" Uptake of the ADC | The antibody may have some level of non-specific binding to healthy tissues, or the target antigen may be expressed at low levels on normal cells. Evaluate the biodistribution of the ADC in animal models. Consider using an antibody with higher specificity or engineering the antibody to reduce non-specific uptake. |
| High Drug-to-Antibody Ratio (DAR) | ADCs with a high DAR can have faster clearance and increased off-target toxicity.[12] Try synthesizing ADCs with a lower, more controlled DAR (e.g., DAR 2 or 4) using site-specific conjugation technologies. |
| Hydrophobicity of the ADC | Increased hydrophobicity of the ADC can lead to aggregation and faster clearance by the reticuloendothelial system, potentially increasing toxicity. There is a correlation between the hydrophobicity of an ADC and its susceptibility to metabolic enzymes.[1][2] Consider using more hydrophilic linkers or payloads. |
Problem 3: Sub-optimal efficacy of a nanoparticle-formulated Tubulysin in vivo.
| Possible Cause | Troubleshooting Suggestion |
| Poor Nanoparticle Stability | The nanoparticles may be dissociating prematurely in circulation. Assess the stability of the formulation in plasma. Modify the polymer or lipid composition to enhance stability.[13] |
| Inefficient Tumor Accumulation | The size and surface charge of the nanoparticles may not be optimal for exploiting the EPR effect. Characterize the physicochemical properties of your nanoparticles (size, polydispersity, zeta potential). Aim for a particle size generally in the range of 50-200 nm for passive tumor targeting.[9] |
| Slow or Inefficient Drug Release at the Tumor Site | The mechanism of drug release (e.g., hydrolysis of a linker, degradation of the nanoparticle matrix) may be too slow in the tumor microenvironment.[8] Conduct in vitro drug release studies under conditions that mimic the tumor microenvironment (e.g., lower pH, presence of specific enzymes). Modify the linker or the nanoparticle matrix to tune the release rate. |
Data Presentation
Table 1: Comparative in vitro cytotoxicity of Tubulysin Analogs and ADCs.
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Tubulysin A | HCT-116 | - | 0.007 | [4] |
| Tubulysin A | HL-60 | - | 0.059 | [4] |
| Tubulysin M (Acetate) | N87 | Her2 | Potent (specific value not provided) | [1] |
| Deacetylated Tubulysin M | N87 | Her2 | >100-fold less active than parent | [1][2] |
| ADC1 (Tubulysin M-acetate) | N87 (Her2+++) | Her2 | Potent (specific value not provided) | [1][2] |
| ADC1 (Tubulysin M-acetate) | HT-29 (Her2-) | Her2 | ~1000-fold reduced potency vs N87 | [1][2] |
| ADC4 (Tubulysin M-carbamate) | N87 (Her2+++) | Her2 | Slightly lower than ADC1 | [1][2] |
Table 2: Comparison of Tolerability of Tubulysin Formulations.
| Formulation | Animal Model | Maximum Tolerated Dose (MTD) | Reference |
| Tubulysin A | Nude Mice | 0.05 mg/kg | [9] |
| CDP-TubA (Nanoparticle) | Nude Mice | 6 mg/kg (in TubA equivalents) | [9] |
| DX126-262 (Tub114 ADC) | Mice | Well-tolerated at 75 and 150 mg/kg (single dose) | [14] |
| Kadcyla (T-DM1) | Mice | Showed more pronounced body weight reduction than DX126-262 at equivalent doses | [14] |
Experimental Protocols
Protocol 1: General Workflow for Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)
This protocol outlines a general procedure for conjugating a maleimide-functionalized tubulysin payload to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds. The amount of TCEP will influence the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Prepare the maleimide-functionalized tubulysin-linker payload in a compatible, water-miscible organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution. A slight molar excess of the payload is typically used.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for a set time (e.g., 1-4 hours or overnight). The maleimide groups will react with the free thiols on the antibody.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using techniques like size exclusion chromatography (SEC) or tangential flow filtration.
-
Characterize the final ADC product for protein concentration, aggregation (by SEC), and average DAR (by HIC or mass spectrometry).
-
Protocol 2: Evaluation of ADC Efficacy and Toxicity in vitro
-
Cell Viability Assay:
-
Plate target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free tubulysin payload, and a non-targeting control ADC.
-
Incubate for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values from the dose-response curves.
-
-
Internalization Assay:
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubate antigen-positive cells with the fluorescently labeled ADC for various time points.
-
Wash the cells to remove non-bound ADC.
-
Analyze the internalization of the ADC by flow cytometry or visualize it using confocal microscopy.[3]
-
-
Plasma Stability Assay:
-
Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Take samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by an immunocapture LC-MS method to determine the average DAR over time and to detect the presence of metabolites (e.g., deacetylated payload).[1][2]
-
Mandatory Visualizations
Caption: Mechanism of action for a Tubulysin-based Antibody-Drug Conjugate (ADC).
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Validation & Comparative
Tubulysin I: Outmaneuvering Multidrug Resistance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, often leading to treatment failure and poor patient outcomes. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. In the quest for novel therapeutics capable of overcoming MDR, the natural product Tubulysin I has emerged as a highly promising candidate. This guide provides a comprehensive comparison of this compound's activity in MDR cancer models against other microtubule-targeting agents, supported by experimental data and detailed protocols.
Superior Potency in the Face of Resistance
This compound, a potent tetrapeptide isolated from myxobacteria, exerts its cytotoxic effects by inhibiting tubulin polymerization, a mechanism shared with other widely used anticancer drugs like vinca alkaloids and taxanes.[1][2] However, a critical distinguishing feature of tubulysins is their ability to evade recognition and efflux by P-gp, rendering them highly effective against cancer cells that have developed resistance to conventional chemotherapeutics.[3][4][5]
Experimental data consistently demonstrates the superior potency of this compound and its analogues in MDR cancer cell lines compared to established drugs such as Paclitaxel and Vincristine.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogues vs. MMAE in Sensitive and MDR Cancer Cell Lines
| Compound/ADC | Cell Line | MDR Status | Target | IC50 (nM) | Reference |
| Tubulysin ADC (5) | BJAB | Pgp- | CD22 | Potent (similar to MMAE ADC) | [3] |
| Tubulysin ADC (5) | BJAB.Luc/Pgp | Pgp+ | CD22 | Retained Activity | [3] |
| MMAE ADC (8) | BJAB | Pgp- | CD22 | Potent | [3] |
| MMAE ADC (8) | BJAB.Luc/Pgp | Pgp+ | CD22 | Inactive | [3] |
| Tubulysin Pr ADC (10) | BJAB | Pgp- | CD22 | Dose-dependent tumor growth inhibition | [3] |
| Tubulysin Pr ADC (10) | BJAB.Luc/Pgp | Pgp+ | CD22 | 74% TGI at 2 mg/kg | [3] |
| MMAE ADC (8) | BJAB.Luc/Pgp | Pgp+ | CD22 | 41% TGI at 8 mg/kg | [3] |
MMAE: Monomethyl auristatin E, a potent auristatin derivative often used in ADCs. ADC: Antibody-Drug Conjugate TGI: Tumor Growth Inhibition
As highlighted in Table 1, a Tubulysin-based Antibody-Drug Conjugate (ADC) retained its activity in a P-gp overexpressing (MDR) cell line, while the MMAE-based ADC was completely inactive.[3] This underscores the significant advantage of using tubulysins as payloads for targeted cancer therapies aimed at overcoming MDR.
Furthermore, studies have shown that free tubulysins are exceptionally potent, with IC50 values in the picomolar to low nanomolar range, often exceeding the potency of drugs like paclitaxel and vinblastine by 20- to 1000-fold.[4]
Mechanism of Action: Disrupting the Cellular Skeleton
This compound's primary mechanism of action involves its binding to the vinca domain of β-tubulin, which leads to the inhibition of microtubule polymerization and ultimately, the depolymerization of existing microtubules.[6][7] This disruption of the microtubule network has profound consequences for cancer cells, leading to:
-
G2/M Cell Cycle Arrest: The mitotic spindle, which is composed of microtubules, is essential for proper chromosome segregation during cell division. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[6][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]
The following diagram illustrates the established mechanism of action of this compound.
Caption: Mechanism of this compound in MDR cancer cells.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., Paclitaxel, Vincristine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[9][10]
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or control compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[11][12]
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its analogues represent a powerful class of microtubule-targeting agents with the significant advantage of retaining high potency in MDR cancer models. Their ability to evade P-gp-mediated efflux makes them particularly attractive for the development of novel cancer therapeutics, especially as payloads for antibody-drug conjugates designed to treat resistant tumors. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the promising therapeutic potential of this compound in overcoming the challenge of multidrug resistance in cancer.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. scispace.com [scispace.com]
Comparative Analysis of Tubulysin I and Other Vinca Alkaloid Site Binders: A Guide for Researchers
A deep dive into the comparative efficacy and mechanisms of Tubulysin I and classical vinca alkaloids, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these potent microtubule-targeting agents. By presenting key performance data, detailed experimental protocols, and visual representations of their molecular interactions and signaling pathways, this document serves as a valuable resource for advancing cancer research and therapeutic development.
Introduction
Microtubules, dynamic cytoskeletal polymers essential for cell division, have long been a prime target for anticancer drug development. Among the most successful classes of microtubule-targeting agents are those that bind to the vinca alkaloid site on β-tubulin. This family is headlined by the classical vinca alkaloids—vincristine, vinblastine, and vinorelbine—which have been cornerstones of chemotherapy for decades. More recently, a new class of highly potent, naturally derived tetrapeptides known as tubulysins has emerged, with this compound being a prominent member. Both tubulysins and vinca alkaloids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, significant differences in their potency and molecular interactions warrant a detailed comparative analysis to inform future drug design and clinical applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic activity and tubulin binding affinities of this compound and representative vinca alkaloids across various cancer cell lines. The data, compiled from multiple studies, highlights the generally superior potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Tubulysin A | NCI-H1299 | Lung | 3 | [1] |
| HT-29 | Colon | 1 | [1] | |
| A2780 | Ovary | 2 | [1] | |
| L929 (mouse) | Fibroblast | 0.07 ng/mL | [2] | |
| KB-V1 (MDR) | Cervix | 1.4 ng/mL | [2] | |
| HUVEC | Endothelial | 0.34 (GI50) | [2] | |
| MES SA | Uterine Sarcoma | 0.04 | [3] | |
| HEK 293T | Embryonic Kidney | 0.006 | [3] | |
| MES SA DX (MDR) | Uterine Sarcoma | 1.54 | [3] | |
| Pretubulysin | MDA-MB-231 | Breast | 0.6 | [4] |
| Vincristine | A375 | Melanoma | >120 µg/mL | [5] |
| Vinblastine | B16 (mouse) | Melanoma | - | [6] |
| Vinorelbine | - | - | - | [6] |
| Tubulysin Analogue (KEMTUB10) | MCF7 | Breast | 0.0301 | [7] |
| MDA-MB-231 | Breast | 0.068 | [7] | |
| Tubulysin Analogue (11) | KB | Epidermoid Carcinoma | - | [8] |
| KB 8.5 (MDR) | Epidermoid Carcinoma | - | [8] |
Table 1: Comparative Cytotoxicity (IC50/GI50) of Tubulysins and Vinca Alkaloids in Various Cell Lines. Note: Direct comparison is challenging due to variations in experimental conditions across studies. MDR denotes multidrug-resistant cell lines.
| Compound | Method | Apparent Kd (µM) | Reference |
| Vinblastine | Photoaffinity Labeling | 0.54 (High-affinity), 14 (Low-affinity) | |
| Vincristine | Not Specified | - | |
| Vinorelbine | Not Specified | - | |
| Tubulysin A | Competitive Binding (vs. Vinblastine) | Apparent Ki = 3 |
Mechanism of Action: Shared Target, Nuanced Interactions
Both this compound and vinca alkaloids exert their cytotoxic effects by binding to the vinca domain on β-tubulin, a site critical for microtubule polymerization. This binding disrupts the assembly of microtubules, essential components of the mitotic spindle. The compromised spindle apparatus prevents proper chromosome segregation during mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).
While their primary target is the same, subtle differences in their binding modes and subsequent cellular effects exist. For instance, studies have shown that tubulysins can interfere with vinblastine binding in a non-competitive manner, suggesting distinct, albeit overlapping, interaction points within the vinca domain. This nuanced difference in binding may contribute to the significantly higher potency observed with tubulysins. Furthermore, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps that expel traditional chemotherapeutics like vinca alkaloids.[8][9]
Signaling Pathways
The induction of apoptosis by these microtubule-targeting agents is a complex process involving the modulation of various intracellular signaling pathways.
JNK and NF-κB Activation
Pretubulysin, a biosynthetic precursor to tubulysin, has been shown to activate the c-Jun N-terminal kinase (JNK) pathway.[10] The JNK pathway is a critical component of the cellular stress response and can mediate apoptosis. Vinca alkaloids, on the other hand, have been demonstrated to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB activation can have both pro- and anti-apoptotic roles depending on the cellular context.
Bcl-2 Family Regulation
A key downstream event in the apoptotic cascade is the regulation of the Bcl-2 family of proteins. Microtubule-targeting drugs, including vinca alkaloids, are known to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[12] This phosphorylation is thought to inactivate Bcl-2's protective function, thereby promoting apoptosis. Similarly, a synthetic analogue of tubulysin, KEMTUB10, has been shown to induce apoptosis through a mechanism that involves the phosphorylation of Bcl-2.[7]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound, Vinca Alkaloids)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin/GTP mixture into a pre-chilled 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the concentration of the compound that inhibits polymerization by 50% (IC50).
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vinca alkaloids for a specified time.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and treat with the test compounds for the desired duration.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with the test compounds as for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This comparative analysis underscores the shared mechanism of action of this compound and vinca alkaloids as potent inhibitors of microtubule polymerization through their interaction with the vinca alkaloid binding site on β-tubulin. The collated data clearly indicates that tubulysins, including this compound, exhibit significantly higher cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, when compared to the classical vinca alkaloids. The provided experimental protocols offer a standardized framework for researchers to conduct further head-to-head comparisons and delve deeper into the nuanced mechanistic differences between these compounds. The visualization of their impact on cellular processes and signaling pathways provides a clear conceptual framework for understanding their anticancer effects. The exceptional potency of this compound positions it as a highly promising candidate for the development of next-generation anticancer therapeutics, particularly as payloads for antibody-drug conjugates, warranting continued investigation by the research and drug development community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified pretubulysin derivatives and their biological effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Microtubule-Targeting Agent Pretubulysin Impairs the Inflammatory Response in Endothelial Cells by a JNK-Dependent Deregulation of the Histone Acetyltransferase Brd4 [mdpi.com]
- 11. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Tubulysin I vs. Maytansinoid ADCs in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of two potent tubulin inhibitors, Tubulysin I and maytansinoids, as ADC payloads, supported by experimental data from preclinical studies.
This comparison delves into the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiles of ADCs armed with these distinct payloads. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in the development of next-generation ADCs.
At a Glance: Key Differences and Mechanisms of Action
Both this compound and maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis. However, they bind to different sites on the tubulin protein. Maytansinoids bind to the vinca alkaloid binding site, while tubulysins are thought to have a distinct binding site, contributing to differences in their activity profiles, particularly in the context of multidrug resistance.
A key differentiator is their susceptibility to efflux pumps, a common mechanism of drug resistance in cancer cells. Some studies suggest that tubulysins are less susceptible to efflux by P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), compared to maytansinoids. This suggests that this compound-based ADCs could hold an advantage in treating tumors that have developed resistance to other chemotherapeutic agents.
Diagram of the ADC Mechanism of Action
Caption: General mechanism of action for this compound and maytansinoid ADCs.
In Vitro Cytotoxicity: A Tale of Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values of trastuzumab-based ADCs with either a this compound analog or the maytansinoid, DM1, against various HER2-positive cancer cell lines.
| ADC Payload | Cell Line | HER2 Expression | IC50 (ng/mL) |
| This compound Analog | N87 | High | 10 |
| BT474 | High | 30 | |
| Maytansinoid (T-DM1) | NCI-N87 | High | ~12.3 |
| BT474 | High | Not explicitly found | |
| SK-BR-3 | High | Not explicitly found | |
| HCC1954 | High | ~5.0 |
Data compiled from multiple preclinical studies. Note that direct head-to-head comparisons in the same study provide the most robust data.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate test of an ADC's potential is its ability to control tumor growth in a living organism. The following data is a representation of tumor growth inhibition in a HER2-positive NCI-N87 gastric cancer xenograft model.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Trastuzumab-Tubulysin ADC | Not specified | Significant |
| Trastuzumab-DM1 (T-DM1) | 15 mg/kg, single dose | Significant |
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for assessing ADC efficacy in a xenograft model.
Pharmacokinetic Profile: Stability and Clearance
The pharmacokinetic (PK) properties of an ADC, which include its stability in circulation and how it is cleared from the body, are crucial for its safety and efficacy.
| ADC Payload | Preclinical Model | Key Pharmacokinetic Parameters |
| This compound Analog | Mouse | Stability: Susceptible to esterase-mediated deacetylation, leading to a less active form. Strategies to improve stability are under investigation. |
| Maytansinoid (T-DM1) | Mouse, Rat, Monkey | Clearance: Primarily cleared through the liver. Half-life: The antibody component dictates a long half-life. |
Pharmacokinetic parameters are influenced by the antibody, linker, and payload. Direct comparative studies are needed for a definitive assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., N87, BT474) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the this compound ADC or maytansinoid ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against ADC concentration.
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., NCI-N87) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound ADC, maytansinoid ADC).
-
ADC Administration: ADCs are administered, typically via intravenous injection, according to the specified dosing schedule.
-
Monitoring: Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion
Both this compound and maytansinoids are highly potent payloads for the development of effective ADCs. Maytansinoid-based ADCs, such as the FDA-approved ado-trastuzumab emtansine (Kadcyla®), have a well-established track record. This compound-based ADCs represent a promising next-generation approach, with the potential to overcome certain forms of drug resistance.
The choice between these two classes of payloads will depend on the specific target antigen, the tumor type, and the desired therapeutic window. The preclinical data presented here provides a foundation for further investigation and highlights the importance of head-to-head comparative studies in guiding the rational design of novel and more effective ADC therapies. As research progresses, a deeper understanding of the nuanced differences between these potent payloads will undoubtedly fuel the development of more precise and powerful cancer treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
